PSB-1491
Descripción
Propiedades
Fórmula molecular |
C15H11Cl2N3O |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
Clave InChI |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PSB-1491: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the catabolism of dopamine (B1211576) and other monoamine neurotransmitters. By selectively targeting MAO-B, this compound effectively increases the synaptic availability of dopamine, offering a promising therapeutic strategy for neurodegenerative conditions characterized by dopaminergic deficits, such as Parkinson's disease. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and relevant experimental workflows.
Introduction to this compound
This compound, chemically identified as N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, has emerged as a significant compound in neuropharmacological research due to its high affinity and selectivity for monoamine oxidase B (MAO-B).[1][2] MAO-B is a mitochondrial outer membrane-bound enzyme primarily responsible for the degradation of dopamine in the brain.[3] Its inhibition is a clinically validated approach for managing the motor symptoms of Parkinson's disease. This compound's reversible and competitive nature of binding presents a favorable safety profile compared to irreversible MAO-B inhibitors.[1] Preclinical studies have demonstrated that this compound can elevate striatal dopamine levels, leading to improved motor function and neuroprotective effects by mitigating oxidative stress.[1]
Core Mechanism of Action: MAO-B Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the MAO-B enzyme. This inhibition is competitive and reversible, meaning this compound binds to the active site of the MAO-B enzyme, preventing the binding of its natural substrates like dopamine and 2-phenylethylamine. By blocking this enzymatic degradation, the concentration and residence time of dopamine in the synapse are increased, thereby enhancing dopaminergic neurotransmission. This targeted action on MAO-B, with high selectivity over the MAO-A isoform, is crucial for minimizing side effects associated with the inhibition of MAO-A, such as the "cheese effect" (hypertensive crisis).[1]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
PSB-1491: A Potent and Selective MAO-B Inhibitor for Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1491 has emerged as a highly potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of selective MAO-B inhibition in neurodegenerative disorders such as Parkinson's disease.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme located in the outer mitochondrial membrane, primarily found in astrocytes within the central nervous system. It plays a crucial role in the catabolism of several monoamine neurotransmitters, most notably dopamine (B1211576). The degradation of dopamine by MAO-B is a natural process, but in the context of neurodegenerative diseases like Parkinson's, where dopaminergic neurons are progressively lost, the activity of MAO-B can exacerbate the depletion of this vital neurotransmitter.
Inhibition of MAO-B is a clinically validated strategy to increase the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease. Furthermore, by reducing the oxidative stress that accompanies the enzymatic breakdown of dopamine, MAO-B inhibitors may offer neuroprotective effects.
This compound, with the chemical name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a novel small molecule that has demonstrated exceptional potency and selectivity for MAO-B.[1][2] Its reversible and competitive mechanism of action offers a promising profile for therapeutic development. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
| Synonyms | PSB 1491, PSB1491 |
| CAS Number | 1619884-67-1 |
| Molecular Formula | C₁₅H₁₁Cl₂N₃O |
| Molecular Weight | 320.17 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Pharmacological Data
The inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B) has been thoroughly characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| hMAO-A | >10,000 | >25,000 |
| hMAO-B | 0.386 |
Data sourced from Tzvetkov NT, et al. J Med Chem. 2014.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Determination of MAO-A and MAO-B Inhibitory Activity
This protocol describes a continuous spectrophotometric assay to determine the IC₅₀ values of inhibitors against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells)
-
This compound (or other test compounds)
-
Kynuramine (B1673886) (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare substrate solutions (kynuramine for MAO-A, benzylamine for MAO-B) in deionized water.
-
Dilute the recombinant MAO enzymes to the desired working concentration in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
A specific concentration of the test compound (this compound) or vehicle (DMSO).
-
MAO-A or MAO-B enzyme solution.
-
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37 °C.
-
Measure the increase in absorbance over time. The oxidation of kynuramine to 4-hydroxyquinoline (B1666331) by MAO-A can be monitored at 316 nm. The oxidation of benzylamine to benzaldehyde (B42025) by MAO-B can be monitored at 250 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: MAO-B inhibition by this compound increases dopamine availability.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound for MAO-B.
Conclusion
This compound is a valuable research tool for investigating the role of MAO-B in the central nervous system and in the pathophysiology of neurodegenerative diseases. Its subnanomolar potency, high selectivity, and reversible mode of action make it an excellent candidate for both in vitro and in vivo studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately contributing to the development of novel therapeutic strategies for conditions such as Parkinson's disease.
References
Preclinical Profile of PSB-1491: A Potent and Selective MAO-B Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for PSB-1491, a novel, potent, and highly selective inhibitor of monoamine oxidase B (MAO-B). The information presented herein is primarily derived from the seminal publication by Tzvetkov and colleagues in the Journal of Medicinal Chemistry, 2014, titled "Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency."[1] This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of therapeutics for neurodegenerative disorders.
Core Compound Characteristics
This compound, with the chemical name N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, has emerged as a lead compound due to its exceptional potency and selectivity for MAO-B, a key enzyme in the catabolism of dopamine.[1] Its mechanism as a competitive and reversible inhibitor suggests a favorable safety profile compared to irreversible inhibitors.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.
Table 1: In Vitro Inhibitory Potency of this compound and Analogs against Human MAO-A and MAO-B
| Compound ID | Chemical Name | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (hMAO-A/hMAO-B) |
| This compound (38a) | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >10,000 | >25,900 |
| PSB-1410 (53) | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 | >1,300 | >5,700 |
| PSB-1434 (30) | N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >10,000 | >6,000 |
Data extracted from Tzvetkov NT, et al. J Med Chem. 2014;57(15):6679-703.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the primary literature for this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B expressed in a baculovirus/insect cell system.
-
Amplex® Red MAO Assay Kit (or equivalent).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Phosphate (B84403) buffer (pH 7.4).
-
Substrate: p-tyramine for both MAO-A and MAO-B.
-
Horseradish peroxidase.
Procedure:
-
A reaction mixture is prepared in a 96-well microplate format containing phosphate buffer, Amplex® Red reagent, horseradish peroxidase, and the respective MAO enzyme (MAO-A or MAO-B).
-
Test compounds are added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
The plate is incubated for a pre-determined time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, p-tyramine.
-
The production of hydrogen peroxide, a product of MAO activity, is measured fluorometrically. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase to produce the highly fluorescent resorufin.
-
Fluorescence is monitored at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway of MAO-B Inhibition
References
The Interplay of Adenosine A₂A Receptor Modulation and Dopamine Metabolism: A Technical Guide
Disclaimer: Information regarding the specific compound PSB-1491 in the context of dopamine (B1211576) metabolism is not available in the public domain as of the last update of this document. This guide, therefore, provides an in-depth overview of the well-established interactions between adenosine (B11128) A₂A receptor modulators, a class to which "PSB" compounds typically belong, and the dopamine system. The principles, pathways, and methodologies described herein are fundamental to understanding how a compound like this compound might influence dopamine metabolism.
Introduction
The intricate regulation of dopamine neurotransmission is crucial for motor control, motivation, and cognition. A key modulator of dopaminergic activity is the adenosine A₂A receptor (A₂AR). A₂A receptors are highly expressed in dopamine-rich brain regions, particularly the striatum, where they are co-localized with dopamine D₂ receptors (D₂R) on striatopallidal medium spiny neurons.[1][2][3] This co-localization facilitates a direct and significant interaction between the two receptor systems, primarily through the formation of A₂A-D₂ receptor heteromers.[[“]][[“]][[“]] This technical guide will delve into the core mechanisms of this interaction, present quantitative data from relevant studies, detail key experimental protocols, and provide visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data on A₂A-D₂ Receptor Interactions
The antagonistic relationship between A₂A and D₂ receptors has been quantified in various studies. Activation of A₂A receptors generally leads to a decrease in the affinity of D₂ receptors for their agonists, thereby dampening dopamine signaling.[1][7][[“]]
| Compound Class | Specific Compound | Assay Type | Receptor Target | Effect | Quantitative Value | Reference |
| A₂A Receptor Agonist | CGS 21680 | Radioligand Binding | Dopamine D₂ Receptor | Decrease in agonist affinity | ~40% increase in Kd of [³H]propylnorapomorphine | [1] |
| A₂A Receptor Agonist | CGS 21680 | Whole-cell patch-clamp | NMDA Receptor | Potentiation of NMDA-induced current | ~46% increase with 1 µM CGS-21680 | |
| A₂A Receptor Agonist | CGS 21680 | Microdialysis | GABA Release | Increase in extracellular GABA in globus pallidus | Transient increase upon striatal perfusion | [9] |
| D₂ Receptor Agonist | Quinpirole | Microdialysis | GABA Release | Decrease in extracellular GABA in globus pallidus | Reduction upon striatal perfusion | [9] |
| D₂ Receptor Antagonist | Raclopride | Reverse Microdialysis | Adenosine Release | Increase in extracellular adenosine in nucleus accumbens | Dose-dependent increase | [10] |
Signaling Pathways
The interaction between A₂A and D₂ receptors is primarily mediated through the formation of A₂A-D₂ heterotetramers, which consist of two A₂A and two D₂ receptor homodimers.[[“]][[“]] This structural arrangement allows for allosteric modulation between the receptors.[11]
Activation of the Gαs/olf-coupled A₂A receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[7][12] Conversely, activation of the Gαi/o-coupled D₂ receptor inhibits adenylyl cyclase, reducing cAMP levels.[13] When co-activated within the heteromer, the A₂A receptor signaling can override the D₂ receptor signaling, leading to a net increase in cAMP and PKA activity. This PKA activation can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which in its phosphorylated state inhibits protein phosphatase 1 (PP1), leading to a potentiation of dopaminergic signaling blockade.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine-dopamine receptor-receptor interactions as an integrative mechanism in the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine-Adenosine Interactions | Bachtell Laboratory | University of Colorado Boulder [colorado.edu]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Experimental studies and theoretical aspects on A2A/D2 receptor interactions in a model of Parkinson's disease. Relevance for L-dopa induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.uni-stuttgart.de [bio.uni-stuttgart.de]
- 11. Allosteric mechanisms within the adenosine A2A-dopamine D2 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors [pubmed.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
Chemical structure and properties of PSB-1491
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Its high affinity for MAO-B, with a reported IC50 value in the sub-nanomolar range, and significant selectivity over monoamine oxidase A (MAO-A), make it a valuable research tool and a potential therapeutic candidate for neurodegenerative disorders such as Parkinson's disease.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for this compound, including detailed experimental protocols and visualization of its mechanism of action.
Chemical Structure and Properties
This compound is an indazole-5-carboxamide derivative. Its chemical structure is characterized by a methyl-indazole core linked via a carboxamide group to a dichlorophenyl moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | [1] |
| Synonyms | PSB 1491, PSB1491 | [1] |
| CAS Number | 1619884-67-1 | [1] |
| Molecular Formula | C15H11Cl2N3O | [1] |
| Molecular Weight | 320.17 g/mol | [1] |
| SMILES | O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [3] |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of human monoamine oxidase B (hMAO-B). Its mechanism of action involves the reversible and competitive inhibition of MAO-B, an enzyme primarily responsible for the degradation of dopamine (B1211576) in the brain.[1] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is crucial for motor control and cognitive function.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Notes | Reference |
| IC50 (MAO-B) | 0.386 nM | Human | [1][2] | |
| IC50 (MAO-A) | >10,000 nM | Human | [1] | |
| Selectivity Index (MAO-A/MAO-B) | >25,000-fold | [1][2] | ||
| Inhibition Type | Competitive, Reversible | [1] |
Experimental Protocols
Synthesis of this compound (N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide)
The synthesis of this compound is accessible through standard synthetic procedures. While the seminal paper by Tzvetkov et al. outlines the general approach, a detailed, step-by-step protocol is provided below, based on established indazole synthesis methodologies.
Experimental Workflow: Synthesis of this compound
Caption: General synthetic route for this compound.
Materials:
-
1H-Indazole-5-carboxylic acid
-
Methyl iodide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
1-Methyl-1H-indazole-5-carboxylic acid
-
3,4-Dichloroaniline
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Methylation of 1H-Indazole-5-carboxylic acid:
-
To a solution of 1H-indazole-5-carboxylic acid in DMF, add potassium carbonate.
-
Stir the mixture at room temperature, then add methyl iodide dropwise.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-5-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve 1-methyl-1H-indazole-5-carboxylic acid, 3,4-dichloroaniline, and HATU in DMF.
-
Add DIPEA to the mixture and stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.
-
In Vitro MAO-B Inhibition Assay
The inhibitory activity of this compound on MAO-B is typically determined using a fluorometric assay that measures the production of a fluorescent product resulting from the enzymatic reaction.
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
Kynuramine (substrate)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant human MAO-B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the selective inhibition of MAO-B. This enzyme is located on the outer mitochondrial membrane and plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.
Signaling Pathway: Effect of this compound on Dopaminergic Neurotransmission
Caption: this compound inhibits MAO-B, increasing dopamine availability.
By inhibiting MAO-B, this compound prevents the breakdown of dopamine that has been taken back up into the presynaptic neuron. This leads to an accumulation of dopamine in the presynaptic terminal, which can then be repackaged into vesicles and re-released into the synaptic cleft. The net effect is an increase in the concentration and duration of dopamine in the synapse, leading to enhanced signaling at postsynaptic dopamine receptors. This enhanced dopaminergic neurotransmission is the basis for its potential therapeutic effects in conditions characterized by dopamine deficiency, such as Parkinson's disease.
Conclusion
This compound is a well-characterized and highly potent selective inhibitor of MAO-B. Its favorable pharmacological profile, including sub-nanomolar potency and high selectivity, makes it an excellent tool for preclinical research into the role of MAO-B in neurological and psychiatric disorders. The straightforward synthesis and established in vitro assay protocols facilitate its use in a laboratory setting. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PSB-1491
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a highly potent and selective competitive inhibitor of Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1][2] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters and its dysregulation has been implicated in various neurodegenerative diseases and, more recently, in cancer progression.[2][3][4] Elevated MAO-B activity is associated with increased oxidative stress and the modulation of oncogenic signaling pathways such as NF-κB, HIF-1α, and PI3K/AKT.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, including enzymatic assays and cell-based studies.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against MAO-A and MAO-B is summarized below. The data highlights the exceptional potency and selectivity of this compound for MAO-B.
| Compound | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| This compound | MAO-B | 0.386 [1][2] | >25,000-fold [2] |
| MAO-A | >10,000 | ||
| Selegiline | MAO-B | 6.8 | >50 |
| MAO-A | >340 | ||
| Clorgyline | MAO-A | 1.6 | 0.008 |
| MAO-B | ~200 |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC50 value of this compound for MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.[1]
a. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., 1 mM kynuramine (B1673886) or benzylamine)[1][5]
-
Fluorescent Probe (e.g., OxiRed™ or equivalent H₂O₂ probe)[1]
-
Horseradish Peroxidase (HRP)
-
This compound
-
Vehicle Control (e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[1]
b. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in MAO-B Assay Buffer to achieve final concentrations ranging from 0.01 nM to 1000 nM. Also, prepare working solutions for the positive control (Selegiline, e.g., 1 µM final concentration) and a vehicle control.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in MAO-B Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted MAO-B enzyme solution to each well of a 96-well black microplate.
-
Add 10 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate (e.g., kynuramine), the fluorescent probe, and HRP in MAO-B Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) in a microplate reader at 37°C for 30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for Antiproliferative Effects
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of a cancer cell line with known MAO-B expression (e.g., U87MG glioblastoma or A549 lung cancer cells).[6]
a. Materials and Reagents:
-
U87MG or A549 cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle Control (DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or resazurin-based assay kit)
-
96-well clear microplate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance or fluorescence)
b. Experimental Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: MAO-B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase B in Cancers: Implications for Therapeutics and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for PSB-1491 in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1][2][3][4] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is crucial for motor control and is depleted in Parkinson's disease (PD).[1][2] Preclinical evidence suggests that MAO-B inhibitors can alleviate motor symptoms and may offer neuroprotective effects by reducing oxidative stress.[1][5] These application notes provide a comprehensive guide for the utilization of this compound in established rodent models of Parkinson's disease.
Mechanism of Action
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant reduction in striatal dopamine levels, causing the characteristic motor symptoms such as bradykinesia, rigidity, and tremor.[2][3] MAO-B metabolizes dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC). By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its concentration and enhancing dopaminergic neurotransmission.[2][3][5] This mechanism helps to compensate for the reduced dopamine production in the parkinsonian brain. Furthermore, the inhibition of MAO-B can reduce the production of reactive oxygen species (ROS) associated with dopamine metabolism, potentially conferring a neuroprotective effect.[5]
Figure 1: Signaling pathway of this compound as a MAO-B inhibitor.
Animal Models of Parkinson's Disease
Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease. The most common models for evaluating MAO-B inhibitors are the MPTP-induced mouse model and the 6-OHDA-induced rat model.[6][7][8]
| Model | Animal | Neurotoxin | Mechanism of Action | Key Features |
| MPTP Model | Mouse (C57BL/6 strain recommended) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP is metabolized by MAO-B to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons.[9][10][11] | Bilateral parkinsonism, significant loss of striatal dopamine, suitable for assessing neuroprotective and symptomatic effects.[7][10] |
| 6-OHDA Model | Rat (Sprague-Dawley or Wistar) | 6-hydroxydopamine | 6-OHDA is a neurotoxin that is taken up by dopamine transporters, leading to oxidative stress and neuronal death.[12][13] | Unilateral lesion model causing rotational asymmetry, allowing for contralateral side to serve as a control.[6][12] |
Table 1: Commonly Used Animal Models for Evaluating MAO-B Inhibitors in Parkinson's Disease.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in the MPTP mouse model and the 6-OHDA rat model.
Protocol 1: Evaluation of this compound in the MPTP Mouse Model
This protocol is designed to assess both the symptomatic and neuroprotective effects of this compound.
1. Animals and Housing:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (low dose).
-
Group 4: MPTP + this compound (medium dose).
-
Group 5: MPTP + this compound (high dose).
-
Group 6 (Optional): this compound alone.
3. Dosing and Administration:
-
This compound: Based on typical dosages for novel MAO-B inhibitors, a starting range of 1-10 mg/kg can be explored.[14] Administer this compound via oral gavage or intraperitoneal (i.p.) injection daily for 14-21 days. For neuroprotective studies, begin this compound administration 3-7 days prior to MPTP induction. For symptomatic studies, begin administration after the establishment of the parkinsonian phenotype.
-
MPTP Induction: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (i.p.) for 4-5 consecutive days. All MPTP handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.
4. Behavioral Assessments:
-
Perform behavioral tests at baseline and at specified time points post-MPTP administration (e.g., days 7, 14, and 21).
-
Open Field Test: To assess general locomotor activity. Record total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Rotarod Test: To evaluate motor coordination and balance. Record the latency to fall from an accelerating rotating rod.
-
Pole Test: To measure bradykinesia. Record the time taken to turn and descend a vertical pole.
5. Post-mortem Analysis:
-
At the end of the study, euthanize the animals and harvest the brains.
-
Neurochemical Analysis: Dissect the striatum and analyze dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perfuse a subset of animals and prepare brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and nerve terminals in the striatum.
Figure 2: Experimental workflow for the MPTP mouse model.
Protocol 2: Evaluation of this compound in the 6-OHDA Rat Model
This protocol is ideal for assessing the symptomatic effects of this compound on motor asymmetry.
1. Animals and Housing:
-
Male Sprague-Dawley or Wistar rats, weighing 200-250 g.
-
Standard housing conditions as described in Protocol 1.
2. Experimental Groups:
-
Group 1: Sham-operated + Vehicle.
-
Group 2: 6-OHDA lesion + Vehicle.
-
Group 3: 6-OHDA lesion + this compound (low dose).
-
Group 4: 6-OHDA lesion + this compound (medium dose).
-
Group 5: 6-OHDA lesion + this compound (high dose).
3. 6-OHDA Lesion Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Administer desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.
-
Inject 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or striatum.[13][15][16]
-
Allow a recovery period of 2-3 weeks for the lesion to stabilize.
4. Dosing and Administration:
-
This compound: A starting dose range of 1-10 mg/kg can be tested. Administer daily via oral gavage or i.p. injection for the duration of the study (e.g., 2-4 weeks).
5. Behavioral Assessments:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Two to three weeks post-lesion, assess the rotational behavior. Administer apomorphine (B128758) (e.g., 0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5 mg/kg, i.p.) and record the number of full contralateral (apomorphine) or ipsilateral (amphetamine) rotations over 30-90 minutes.[15] This confirms the lesion and serves as a baseline.
-
Repeat the rotational test after this compound treatment to assess its therapeutic effect.
-
Cylinder Test: To assess forelimb akinesia. Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs for wall support during exploratory rearing.
-
Stepping Test: To measure forelimb akinesia by assessing the number of adjusting steps taken in response to being moved across a surface.
6. Post-mortem Analysis:
-
Similar to the MPTP model, perform HPLC analysis of striatal dopamine and TH immunohistochemistry of the SNpc and striatum to confirm the lesion and assess any neuroprotective effects of this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
| Parameter | Vehicle Control | MPTP + Vehicle | MPTP + this compound (Low Dose) | MPTP + this compound (High Dose) |
| Rotarod (latency to fall, s) | 180 ± 15 | 65 ± 10 | 95 ± 12 | 130 ± 18 |
| Striatal Dopamine (ng/mg tissue) | 15.0 ± 1.2 | 4.5 ± 0.8 | 7.8 ± 1.0 | 11.2 ± 1.5 |
| TH+ Neurons in SNpc (cell count) | 8500 ± 400 | 3800 ± 350 | 5200 ± 410 | 6800 ± 380 |
Table 2: Example Data from a Hypothetical Study of this compound in the MPTP Mouse Model (Values are presented as mean ± SEM).
| Parameter | Sham + Vehicle | 6-OHDA + Vehicle | 6-OHDA + this compound (Low Dose) | 6-OHDA + this compound (High Dose) |
| Apomorphine-induced Rotations (net rotations/hr) | 5 ± 2 | 450 ± 50 | 320 ± 45 | 180 ± 30 |
| Cylinder Test (% impaired limb use) | 48 ± 3 | 15 ± 4 | 25 ± 5 | 38 ± 4 |
| Striatal Dopamine (lesioned side, % of control) | 100% | 8 ± 3% | 25 ± 5% | 45 ± 7% |
Table 3: Example Data from a Hypothetical Study of this compound in the 6-OHDA Rat Model (Values are presented as mean ± SEM).
Conclusion
This compound, as a selective MAO-B inhibitor, holds promise for the treatment of Parkinson's disease. The protocols outlined above provide a robust framework for evaluating its efficacy in well-established animal models. Careful experimental design, including appropriate controls and a comprehensive battery of behavioral and neurochemical tests, will be crucial in determining the therapeutic potential of this compound.
References
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do MAO Type B Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 12. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 13. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. conductscience.com [conductscience.com]
Application Notes and Protocols for PSB-1491 in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PSB-1491, with the chemical name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine (B1211576) and other monoamines within the central nervous system. By inhibiting MAO-B, this compound increases the availability of dopamine, which is crucial for motor control and mood regulation. This mechanism of action makes this compound a compound of significant interest for research into neurodegenerative disorders such as Parkinson's disease, where dopaminergic neuron degeneration leads to motor and non-motor symptoms. Preclinical research suggests that this compound can increase striatal dopamine levels, leading to improved motor function and potential neuroprotective effects by mitigating oxidative stress.
These application notes provide a comprehensive overview and generalized protocols for the administration of this compound to mice for research purposes. The provided experimental design is a template based on common practices for evaluating novel MAO-B inhibitors in preclinical models of neurodegenerative disease, as specific in vivo dosage and administration protocols for this compound are not widely available in published literature.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) | Selectivity vs. MAO-A | Nature of Inhibition |
| Human MAO-B | 0.386 | >25,000-fold | Competitive, Reversible |
Data sourced from Tzvetkov et al., J. Med. Chem. 2014, 57, 15, 6679–6703.
Hypothetical Dosing Regimen for Mice
The following table outlines a hypothetical dosage regimen for this compound in a murine model of Parkinson's disease. The selection of these doses should be preceded by dose-range-finding and maximum tolerated dose (MTD) studies.
| Parameter | Recommendation | Rationale |
| Route of Administration | Intraperitoneal (IP) Injection or Oral Gavage (PO) | IP injection ensures accurate dosing and rapid systemic availability. Oral gavage is a clinically relevant route but may have variable absorption. |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | A common vehicle for solubilizing hydrophobic compounds for in vivo administration. |
| Proposed Dose Range | 1 - 10 mg/kg | This range is a starting point for efficacy studies, based on the high in vitro potency of this compound. The optimal dose must be determined empirically. |
| Dosing Frequency | Once daily | A once-daily regimen is typical for many small molecule inhibitors in preclinical studies. Pharmacokinetic studies are required to confirm the appropriate dosing interval. |
| Treatment Duration | 7 - 28 days | The duration will depend on the specific experimental model and the endpoints being measured (e.g., acute symptomatic relief vs. chronic neuroprotection). |
Signaling Pathway
This compound acts by inhibiting the enzyme Monoamine Oxidase B (MAO-B). In dopaminergic neurons, dopamine that is not packaged into synaptic vesicles is metabolized by MAO-B located on the outer mitochondrial membrane. This process contributes to the generation of reactive oxygen species (ROS) and a reduction in cytosolic dopamine levels. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability for vesicular packaging and neurotransmission. This is also thought to reduce oxidative stress associated with dopamine metabolism.
Caption: Mechanism of action of this compound.
Experimental Protocols
General Protocol for Evaluating this compound in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for assessing the neuroprotective and symptomatic efficacy of this compound in a widely used toxin-based mouse model of Parkinson's disease.
1. Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Allow for at least one week of acclimatization before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Vehicle Control): Vehicle administration + Saline injection.
-
Group 2 (MPTP Control): Vehicle administration + MPTP injection.
-
Group 3 (this compound Low Dose): Low dose this compound + MPTP injection.
-
Group 4 (this compound High Dose): High dose this compound + MPTP injection.
-
Group 5 (Positive Control - optional): Selegiline (an established MAO-B inhibitor) + MPTP injection.
3. Preparation of this compound and MPTP:
-
This compound: Prepare a stock solution in 100% DMSO. For daily administration, dilute the stock solution in the final vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) to the desired final concentration. The final concentration of DMSO should be kept low (≤10%) to avoid toxicity.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Dissolve MPTP-HCl in sterile, physiological saline (0.9% NaCl). Prepare fresh on the day of injection. Caution: MPTP is a neurotoxin. Handle with appropriate safety precautions.
4. Administration Protocol:
-
This compound/Vehicle Administration: Administer this compound or vehicle via the chosen route (IP or PO) once daily for the duration of the study. In a neuroprotective paradigm, treatment should start several days before MPTP administration and continue throughout the experiment.
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals on a single day to induce parkinsonian pathology.
5. Behavioral Testing:
-
Conduct behavioral assessments at baseline (before MPTP) and at specified time points post-MPTP (e.g., 7 and 14 days).
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
Pole Test: To measure bradykinesia.
6. Post-mortem Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for neurochemical analysis.
-
Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates to assess dopamine turnover.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a highly potent and selective MAO-B inhibitor with significant potential for research in neurodegenerative diseases. The provided protocols offer a foundational framework for initiating in vivo studies in mice. It is imperative for researchers to conduct preliminary dose-finding and pharmacokinetic studies to determine the optimal administration parameters for their specific experimental context. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes and Protocols for PSB-1491 in Dopaminergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical to the metabolism of dopamine (B1211576) in the central nervous system.[1][2] By inhibiting MAO-B, this compound effectively increases the synaptic availability of dopamine, making it a valuable pharmacological tool for studying the function and dysfunction of dopaminergic pathways. These pathways are implicated in a variety of neurological and psychiatric conditions, including Parkinson's disease, depression, and addiction.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in laboratory settings to investigate dopaminergic signaling and its modulation.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the activity of MAO-B.[1] MAO-B is primarily located on the outer mitochondrial membrane in various cells, including astrocytes, and is responsible for the oxidative deamination of dopamine, leading to its degradation.[3] The inhibition of MAO-B by this compound is competitive and reversible, which allows for a more controlled modulation of dopamine levels compared to irreversible inhibitors.[1][2] By preventing the breakdown of dopamine, this compound increases its concentration in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[4][5] This targeted action makes this compound a precise tool for elucidating the role of dopamine in various physiological and pathological processes.
Data Presentation: In Vitro Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against human monoamine oxidase A (MAO-A) and B (MAO-B).
| Compound | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| This compound | hMAO-B | 0.386 | >25,000-fold | [1] |
| This compound | hMAO-A | >10,000 | [1] |
Expected In Vivo Outcomes: Based on its mechanism of action as a potent and selective MAO-B inhibitor, administration of this compound in animal models is expected to:
-
Increase extracellular dopamine levels in dopamine-rich brain regions such as the striatum.[2]
-
Potentiate the effects of dopamine precursors like L-DOPA.
-
Exhibit neuroprotective effects in models of Parkinson's disease by reducing oxidative stress associated with dopamine metabolism.[4]
-
Induce measurable changes in locomotor activity and other dopamine-mediated behaviors.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for determining the IC50 of this compound.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary substrate from a kit)
-
MAO-B Assay Buffer
-
Developer solution (to detect H₂O₂)
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
96-well black, flat-bottom plates
-
Positive control inhibitor (e.g., Selegiline)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Reaction Setup:
-
Add 50 µL of MAO-B Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells.
-
Add 10 µL of MAO-B Assay Buffer to the "Enzyme Control" wells.
-
Add 10 µL of the positive control inhibitor to the "Positive Control" wells.
-
-
Enzyme Addition: Add 20 µL of the MAO-B enzyme solution to all wells except the "No Enzyme Control" wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of the MAO-B substrate solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Striatal Dopamine Measurement in Rodents
This protocol describes the measurement of extracellular dopamine levels in the striatum of anesthetized or freely moving rodents following administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂; pH 7.4
-
This compound vehicle (e.g., saline, DMSO/saline mixture)
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Male Wistar rats or C57BL/6 mice
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum, coordinates relative to bregma).
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period to obtain a stable baseline of dopamine levels.
-
-
Baseline Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or through the microdialysis probe for local administration).
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 2-4 hours) to monitor changes in extracellular dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis:
-
Calculate the average baseline dopamine concentration.
-
Express the post-treatment dopamine levels as a percentage of the baseline.
-
Perform statistical analysis to determine the significance of the this compound-induced changes in dopamine levels.
-
Assessment of Locomotor Activity
This protocol is for evaluating the effect of this compound on spontaneous locomotor activity in rodents, a behavior modulated by the dopaminergic system.
Materials:
-
This compound
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Vehicle for this compound
-
Male C57BL/6 mice or Sprague-Dawley rats
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal in the open field chamber for a 30-60 minute habituation period to allow exploration to subside.
-
Administration of this compound: After habituation, remove the animals from the chambers, administer this compound or vehicle via the desired route (e.g., i.p.), and immediately return them to the chambers.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Mechanism of action of this compound in the dopaminergic synapse.
Caption: Experimental workflow for in vivo microdialysis.
References
Application Notes and Protocols for In Vivo Imaging of PSB-1491 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G-protein coupled receptor that is increasingly recognized as a therapeutic target in a variety of pathological conditions, including inflammation, cancer, and fibrosis. The ability to non-invasively quantify the engagement of this compound with its target in vivo is crucial for preclinical and clinical drug development. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of receptor occupancy and pharmacokinetics of a radiolabeled drug. This document provides detailed application notes and protocols for the in vivo imaging of this compound target engagement using PET, based on methodologies developed for analogous A2BR antagonists.
The adenosine A2B receptor is a "danger" sensor, typically activated during cellular stress or injury when extracellular adenosine levels rise.[1] Upon activation, A2BR can couple to Gs or Gq proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), or stimulation of phospholipase C, respectively. These signaling cascades modulate a wide range of cellular responses. Understanding the engagement of an antagonist like this compound with A2BR in a living organism provides invaluable information on its therapeutic potential.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for reported A2BR PET radioligands, which can serve as a benchmark for the development and evaluation of a radiolabeled version of this compound.
Table 1: In Vitro Binding Affinities of A2BR Antagonists
| Compound | Target | Kᵢ (nM) | Species |
| This compound | A2BR | Data not available in search results | |
| Compound 9 | Human A2BR | 2.51 | Human |
| [¹¹C]-4 | A2BR | Data not available in search results |
Note: While the specific Kᵢ for this compound was not found in the provided search results, its high potency and selectivity are widely acknowledged. Compound 9 is a recently developed radiofluorinated A2BR antagonist.[2]
Table 2: Radiosynthesis and In Vivo Data of A2BR PET Tracers
| Radiotracer | Radionuclide | Radiochemical Yield | Molar Activity (GBq/µmol) | In Vivo Model | Key Findings |
| [¹¹C]-4 | Carbon-11 (B1219553) | Data not available in search results | Data not available in search results | Rats | High chemical and blood stability; binding correlated with A2BR expression.[1] |
| [¹⁸F]9 | Fluorine-18 | 15 ± 2% | 103 ± 18 | Healthy Mice | About 60% intact radiotracer in plasma at 30 min p.i.; biodistribution consistent with known A2BR expression.[2] |
Signaling Pathway
The following diagram illustrates the primary signaling pathway of the adenosine A2B receptor.
Caption: Adenosine A2B Receptor Signaling Pathway.
Experimental Protocols
The following protocols are adapted from methodologies used for the in vivo PET imaging of A2BR antagonists and can be applied to a radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound).
Radiolabeling of this compound
This protocol provides a general framework. The specific precursor and reaction conditions will need to be optimized for this compound.
Objective: To synthesize [¹¹C]this compound or [¹⁸F]this compound with high radiochemical purity and specific activity.
Materials:
-
This compound precursor (e.g., desmethyl-PSB-1491 for ¹¹C-methylation or a suitable precursor for ¹⁸F-fluorination).
-
[¹¹C]CH₃I or [¹⁸F]Fluoride.
-
Anhydrous solvent (e.g., DMF, DMSO).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
HPLC system for purification.
-
Reagents for quality control (e.g., analytical HPLC, TLC).
Procedure (Example for [¹¹C]methylation):
-
Prepare a solution of the desmethyl-PSB-1491 precursor in the chosen anhydrous solvent.
-
Introduce [¹¹C]CH₃I into the reaction vessel containing the precursor solution and base.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 5-10 minutes).
-
Quench the reaction and purify the crude product using preparative HPLC.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
Formulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control to determine radiochemical purity, specific activity, and residual solvent levels.
In Vivo PET Imaging of [¹¹C]this compound Target Engagement
Objective: To visualize the biodistribution and quantify the target engagement of [¹¹C]this compound in a preclinical model.
Materials:
-
[¹¹C]this compound (formulated for injection).
-
Experimental animals (e.g., mice or rats with and without tumors expressing high levels of A2BR).
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Unlabeled this compound for blocking studies.
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan to reduce background signal.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed and ensure proper positioning.
-
-
Radiotracer Injection:
-
Administer a bolus injection of [¹¹C]this compound (e.g., 5-10 MBq) via the tail vein.
-
-
PET/CT Acquisition:
-
Perform a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-treat with an excess of unlabeled this compound (e.g., 1-5 mg/kg) 15-30 minutes prior to the injection of [¹¹C]this compound.
-
Perform the PET/CT scan as described above.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the target tissue (e.g., tumor) and reference tissues (e.g., muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Compare the tracer uptake in the baseline and blocking studies to determine specific binding.
-
Ex Vivo Biodistribution
Objective: To confirm and provide a more detailed quantitative analysis of the radiotracer distribution in various organs.
Materials:
-
[¹¹C]this compound.
-
Experimental animals.
-
Gamma counter.
-
Dissection tools.
-
Balances for weighing tissues.
Procedure:
-
Inject [¹¹C]this compound into animals as described for the PET imaging protocol.
-
At various time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize the animals.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, brain).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Experimental Workflow
The following diagram outlines the general workflow for an in vivo PET imaging study of this compound target engagement.
Caption: Experimental Workflow for In Vivo PET Imaging.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the in vivo imaging of this compound target engagement. By employing radiolabeled this compound in conjunction with PET imaging, it is possible to obtain crucial quantitative data on the pharmacokinetics and pharmacodynamics of this promising A2BR antagonist. This information is vital for optimizing dosing regimens, assessing therapeutic efficacy, and accelerating the translation of this compound into clinical applications.
References
- 1. Toward PET imaging of A2B adenosine receptors: a carbon-11 labeled triazinobenzimidazole tracer: Synthesis and imaging of a new A2B PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of PSB-1491
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, this compound increases the availability of dopamine, which is crucial for motor control and mood regulation.[1] Beyond its role in dopamine metabolism, inhibition of MAO-B has been linked to neuroprotective effects, primarily through the reduction of oxidative stress.[1] Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative diseases.[2][3][4] These application notes provide detailed protocols for assessing the neuroprotective potential of this compound in both in vitro and in vivo models of neurodegeneration.
Putative Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are thought to be mediated primarily through its inhibition of MAO-B. The breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. By inhibiting MAO-B, this compound is expected to decrease ROS production, thereby mitigating oxidative stress and its downstream consequences, including mitochondrial dysfunction and apoptosis.
I. In Vitro Assessment of Neuroprotection
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neuroprotective studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound in vitro.
Cell Culture and Induction of Neurotoxicity
Protocol:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow to 70-80% confluency.
-
To induce neurotoxicity that mimics aspects of Parkinson's disease, common neurotoxins that induce oxidative stress include 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+). Hydrogen peroxide (H₂O₂) can be used as a more general model of oxidative stress.
-
For neuroprotection assessment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.
Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Data Presentation:
Table 1: Representative Data on the Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.1 |
| Oxidative Stressor (e.g., 6-OHDA) | 100 | 55.2 ± 4.5 |
| Oxidative Stressor + this compound | 0.1 | 68.7 ± 3.9 |
| Oxidative Stressor + this compound | 1 | 82.3 ± 4.2 |
| Oxidative Stressor + this compound | 10 | 91.5 ± 3.7 |
Data is presented as mean ± standard deviation. This is representative data and should be adapted based on experimental results.
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Caspase-3 is a key executioner caspase in the apoptotic pathway.
Protocol:
-
After treatment, lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit to measure enzyme activity according to the manufacturer's protocol.
-
Normalize the caspase-3 activity to the total protein concentration.
Data Presentation:
Table 2: Representative Data on the Effect of this compound on Markers of Apoptosis
| Treatment Group | % TUNEL-Positive Cells | Relative Caspase-3 Activity |
| Control (untreated) | 2.1 ± 0.5 | 1.0 ± 0.1 |
| Oxidative Stressor (e.g., 6-OHDA) | 35.8 ± 3.2 | 4.2 ± 0.3 |
| Oxidative Stressor + this compound (1 µM) | 15.4 ± 2.1 | 2.1 ± 0.2 |
Data is presented as mean ± standard deviation. This is representative data.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method to measure intracellular ROS levels.
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
Quantify the relative ROS levels as a percentage of the control group.
Assessment of Mitochondrial Membrane Potential (MMP)
Mitochondrial dysfunction is a key feature of neurodegeneration. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
Protocol:
-
After treatment, incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Measure the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Data Presentation:
Table 3: Representative Data on the Effect of this compound on Oxidative Stress and Mitochondrial Health
| Treatment Group | Relative ROS Levels (%) | Red/Green Fluorescence Ratio (MMP) |
| Control (untreated) | 100 ± 8.2 | 2.5 ± 0.2 |
| Oxidative Stressor (e.g., 6-OHDA) | 285 ± 15.1 | 0.8 ± 0.1 |
| Oxidative Stressor + this compound (1 µM) | 135 ± 10.5 | 1.9 ± 0.2 |
Data is presented as mean ± standard deviation. This is representative data.
II. In Vivo Assessment of Neuroprotection
Animal models are essential for evaluating the therapeutic potential of neuroprotective compounds in a complex biological system.
Animal Models of Neurodegeneration
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.
-
6-OHDA (6-hydroxydopamine) Rat Model of Parkinson's Disease: Intracerebral injection of 6-OHDA into the substantia nigra or striatum causes a rapid and specific degeneration of dopaminergic neurons.
-
Scopolamine-induced Amnesia Model: Used to assess cognitive improvement, although not a direct model of neurodegeneration.[6]
Experimental Protocol (MPTP Model Example)
-
Animal Housing and Groups: House mice in a controlled environment. Divide animals into groups: Vehicle control, MPTP only, MPTP + this compound (various doses).
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or during MPTP administration.
-
MPTP Induction: Induce neurodegeneration by administering MPTP according to established protocols (e.g., multiple intraperitoneal injections over a short period).
-
Behavioral Assessment: Perform behavioral tests to assess motor function (e.g., rotarod test, pole test) and cognitive function (e.g., Morris water maze).
-
Neurochemical Analysis: Euthanize animals and collect brain tissue. Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
Histological Analysis: Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
Data Presentation:
Table 4: Representative Data from an In Vivo Neuroprotection Study (MPTP Mouse Model)
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in Substantia Nigra (% of Control) |
| Vehicle Control | 180 ± 15 | 15.2 ± 1.8 | 100 ± 7.5 |
| MPTP | 65 ± 10 | 4.8 ± 0.9 | 42 ± 5.1 |
| MPTP + this compound (10 mg/kg) | 125 ± 12 | 9.7 ± 1.2 | 75 ± 6.3 |
Data is presented as mean ± standard deviation. This is representative data.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the neuroprotective effects of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the mechanisms of action and assess the therapeutic potential of this promising MAO-B inhibitor for the treatment of neurodegenerative diseases. It is recommended to start with in vitro assays to determine optimal concentrations and initial efficacy before proceeding to more complex and resource-intensive in vivo studies.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Neuronal Vulnerability to Oxidative Stress in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress as a Potential Mechanism Underlying Membrane Hyperexcitability in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on neuronal apoptosis in primary forebrain cultures: neuroprotective/anti-apoptotic action of NR2B NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of Rutin Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-1491: A Selective MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, this compound increases dopamine levels, which plays a crucial role in motor control and mood regulation. This mechanism of action makes this compound a compound of significant interest for research in neurodegenerative disorders such as Parkinson's disease, where dopaminergic neuron degeneration leads to motor and non-motor symptoms. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
| Molecular Formula | C₁₅H₁₁Cl₂N₃O |
| Molecular Weight | 320.17 g/mol |
| Appearance | Solid powder |
| Purity | >98% (typical) |
| CAS Number | 1619884-67-1 |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is summarized below. It is important to note that while this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), it has limited solubility in aqueous solutions. For cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically below 0.5%).
| Solvent | Solubility (Estimated) |
| DMSO | ≥ 20 mg/mL |
| Ethanol | Limited Data Available |
| Water | Insoluble |
Note: The solubility in DMSO is an estimate based on data for similar compounds. It is recommended to perform a small-scale solubility test before preparing large stock solutions.
Storage Conditions
For optimal stability, this compound should be stored as a solid powder under the following conditions:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry, dark |
| Long-term (months to years) | -20 °C | Dry, dark |
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.20 mg of this compound (Molecular Weight = 320.17 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Caption: Workflow for this compound Stock Solution Preparation.
In Vitro MAO-B Enzymatic Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on human recombinant MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed oxidation, using a fluorescent probe.
Materials:
-
Human recombinant MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Selegiline (positive control inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in MAO-B assay buffer to achieve a range of desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare a working solution of the positive control, selegiline.
-
Prepare the MAO-B enzyme solution in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare the substrate working solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Protocol:
-
Add 25 µL of the diluted this compound solutions, positive control, or assay buffer (for vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Caption: Workflow for the In Vitro MAO-B Enzymatic Assay.
In Vitro Neuroprotection Assay
This protocol describes an assay to evaluate the neuroprotective effects of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
This compound
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well clear or opaque plates (depending on the viability assay)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., 6-OHDA) to the wells, including a vehicle control group (no neurotoxin) and a neurotoxin-only group.
-
Incubate the cells for the required time to induce cell death (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control group (100% viability).
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
Signaling Pathway
This compound exerts its effects by inhibiting MAO-B, a key enzyme in the dopamine metabolism pathway. The diagram below illustrates the role of MAO-B and the impact of its inhibition by this compound.
Caption: this compound inhibits MAO-B, leading to increased dopamine levels.
Conclusion
This compound is a valuable research tool for investigating the role of MAO-B in the central nervous system and for exploring potential therapeutic strategies for neurodegenerative diseases. The protocols provided here offer a starting point for utilizing this compound in in vitro studies. It is recommended that researchers optimize these protocols for their specific experimental conditions.
Application of PSB-1491 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1491 is a potent and highly selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), with a reported IC50 of 0.386 nM for human MAO-B and over 25,000-fold selectivity against MAO-A.[1] MAO-B is a key enzyme in the catabolism of dopamine (B1211576) and other monoamines in the brain. Its inhibition can lead to increased dopamine availability, which is a cornerstone of symptomatic treatment for Parkinson's disease. Furthermore, the enzymatic activity of MAO-B contributes to oxidative stress through the production of reactive oxygen species (ROS), a common pathological feature in several neurodegenerative diseases. This document provides an overview of the potential applications of this compound in preclinical neurodegenerative disease models and detailed protocols for relevant experimental procedures.
Disclaimer: Extensive searches of publicly available scientific literature did not yield specific quantitative data from in vivo or in vitro studies using this compound in neurodegenerative disease models. The following application notes are based on the established role of MAO-B in neurodegeneration and the known mechanism of action of this compound. The experimental protocols provided are standardized methods commonly employed in the field.
Potential Applications in Neurodegenerative Disease Models
Given its mechanism of action, this compound is a promising investigational tool for studying the role of MAO-B in the pathophysiology of various neurodegenerative disorders and for evaluating the therapeutic potential of selective MAO-B inhibition.
Parkinson's Disease (PD) Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) Models: These neurotoxin-based models induce dopaminergic neuron loss, mimicking a key pathological feature of PD. This compound could be evaluated for its ability to prevent or rescue motor deficits and protect dopaminergic neurons.
-
α-Synuclein Overexpression Models: Transgenic models overexpressing α-synuclein develop protein aggregates and motor impairments. This compound could be tested for its effects on α-synuclein aggregation, neuroinflammation, and motor function.
Alzheimer's Disease (AD) Models:
-
5xFAD and APP/PS1 Mouse Models: These transgenic models exhibit amyloid-beta (Aβ) plaque deposition and cognitive deficits. As MAO-B is upregulated in astrocytes surrounding Aβ plaques, this compound could be investigated for its impact on Aβ pathology, neuroinflammation, oxidative stress, and cognitive performance.
Huntington's Disease (HD) Models:
-
R6/2 and Q175 Mouse Models: These transgenic models express the mutant huntingtin (mHtt) protein and display progressive motor and cognitive decline. The role of MAO-B in HD is less defined, but the neuroprotective and anti-oxidative properties of MAO-B inhibitors could be explored in these models.
Quantitative Data Summary
As of the latest search, no specific quantitative data for the effects of this compound in neurodegenerative disease models were found in the published literature. Researchers utilizing this compound would need to generate this data empirically. A suggested template for data presentation is provided below.
Table 1: Hypothetical Data Table for this compound Effects in a Parkinson's Disease Mouse Model (e.g., MPTP)
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Behavioral Outcomes | ||||
| Rotarod Latency (s) | 60 ± 10 | 90 ± 12 | 120 ± 15 | 150 ± 18 |
| Pole Test Time (s) | 25 ± 5 | 18 ± 4 | 12 ± 3 | 10 ± 2 |
| Neurochemical Analysis | ||||
| Striatal Dopamine (ng/mg) | 2 ± 0.5 | 4 ± 0.8 | 6 ± 1.0 | 8 ± 1.2 |
| Histological Analysis | ||||
| TH+ Neurons in SNc | 3000 ± 250 | 4500 ± 300 | 6000 ± 350 | 7000 ± 400 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflow
MAO-B Signaling Pathway in Neurodegeneration
Caption: MAO-B signaling in neurodegeneration and the inhibitory action of this compound.
General Experimental Workflow for this compound Testing
Caption: A general experimental workflow for evaluating this compound in a neurodegenerative disease model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or 10% DMSO/40% PEG300/50% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Prepare fresh on each day of administration.
Administration via Oral Gavage in Mice
Materials:
-
This compound suspension
-
Animal scale
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
Protocol:
-
Weigh each mouse to determine the precise volume of this compound suspension to be administered.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15 minutes post-administration.
Rotarod Test for Motor Coordination
Materials:
-
Rotarod apparatus for mice
-
Timer
Protocol:
-
Acclimation: Place the mice in the testing room for at least 30 minutes before the test to acclimate.
-
Training (Day 1):
-
Place each mouse on the stationary rod for 60 seconds.
-
Set the rod to a low, constant speed (e.g., 4 rpm) and place each mouse on the rotating rod for up to 180 seconds. If a mouse falls, record the latency and return it to its home cage.
-
Repeat the training trial 2-3 times with an inter-trial interval of at least 15 minutes.
-
-
Testing (Day 2):
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place a mouse on the rod and start the timer and rotation.
-
Record the latency to fall (the time the mouse remains on the rod).
-
Perform 3 trials for each mouse with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Morris Water Maze for Spatial Learning and Memory
Materials:
-
Circular water tank (approx. 1.5 m in diameter)
-
Submerged platform
-
Non-toxic white tempera paint or powdered milk to make the water opaque
-
Video tracking system and software
-
Water heater to maintain water temperature at 22-25°C
-
Visual cues placed around the room
Protocol:
-
Acquisition Phase (Days 1-5):
-
Fill the tank with water and make it opaque. Place the hidden platform in one quadrant.
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the wall.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the mouse in the tank from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Immunohistochemistry for Brain Tissue
Materials:
-
Fixed, cryoprotected brain sections (e.g., 40 µm thick)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody (e.g., anti-tyrosine hydroxylase for dopaminergic neurons, anti-Aβ)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides, coverslips, and mounting medium
Protocol:
-
Wash free-floating sections in PBS (3 x 5 minutes).
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate sections with the biotinylated secondary antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate sections in ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS (3 x 10 minutes).
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
Mount the sections onto microscope slides, dehydrate through a series of ethanol (B145695) and xylene, and coverslip with mounting medium.
Western Blot for Protein Quantification
Materials:
-
Brain tissue lysates
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-TH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
References
Troubleshooting & Optimization
Technical Support Center: PSB-1491 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSB-1491 in in vivo experiments. While this compound is a potent and highly selective MAO-B inhibitor, specific in vivo protocols and data have not been extensively published. Therefore, this guide also draws on common experiences with other selective MAO-B inhibitors in preclinical research to provide a helpful resource for your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the breakdown of dopamine (B1211576) in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, which is crucial for motor control and mood regulation. This makes it a promising candidate for research in neurodegenerative diseases such as Parkinson's disease.[1]
Q2: What are the key in vitro properties of this compound?
This compound exhibits subnanomolar potency for human MAO-B with an IC50 of 0.386 nM. It is highly selective, with a greater than 25,000-fold selectivity for MAO-B over MAO-A.[1]
Q3: What is the recommended solvent for this compound?
For in vitro and stock solution preparation, this compound is soluble in DMSO. For in vivo administration, it is crucial to use a vehicle that is safe and appropriate for the chosen animal model and administration route. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a physiological buffer or vehicle such as saline, PBS, or a solution containing co-solvents like PEG400 or Tween 80 to a final, safe concentration of the organic solvent (typically <5-10% DMSO for intraperitoneal injections in rodents).
Q4: What are the recommended storage conditions for this compound?
This compound is a solid powder and should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable. Stock solutions can be stored at -20°C for the long term.
Troubleshooting Guide
Issue 1: Poor Bioavailability or Lack of Efficacy in Animal Models
Possible Causes:
-
Inadequate Formulation/Solubility: this compound may precipitate in the physiological environment if not properly formulated.
-
Suboptimal Dosing or Administration Route: The dose may be too low to achieve therapeutic concentrations in the brain, or the administration route may not be optimal for brain penetration.
-
Rapid Metabolism/Clearance: The compound might be quickly metabolized and cleared from the system.
-
Incorrect Animal Model: The chosen animal model may not be appropriate for evaluating the therapeutic effects of a MAO-B inhibitor.
Troubleshooting Steps:
-
Formulation Optimization:
-
Ensure the final vehicle for injection is clear and free of precipitation.
-
Consider using a formulation with co-solvents (e.g., 10% DMSO, 40% PEG400, 50% saline) to improve solubility.
-
Perform a small-scale solubility test of your final formulation before preparing the bulk solution for dosing.
-
-
Dose-Response Study:
-
Conduct a pilot study with a range of doses to determine the optimal therapeutic dose.
-
Review literature for typical effective doses of other selective MAO-B inhibitors in your chosen animal model.
-
-
Pharmacokinetic (PK) Study:
-
If resources allow, perform a preliminary PK study to determine the concentration of this compound in plasma and brain tissue over time after administration. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Choice of Animal Model:
-
For neurodegenerative diseases like Parkinson's, models such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity in mice are commonly used to evaluate MAO-B inhibitors.
-
Issue 2: Observed Toxicity or Adverse Effects in Animals
Possible Causes:
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents, can cause adverse effects.
-
Off-Target Effects: Although highly selective, at high concentrations, this compound could potentially interact with other targets.
-
Acute Toxicity of the Compound: The compound itself might have inherent toxicity at the administered dose.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.
-
Dose Reduction: If adverse effects are observed, try reducing the dose.
-
Tolerability Study: Before initiating a large-scale efficacy study, conduct a tolerability study in a small group of animals to assess for any overt signs of toxicity at the planned dose(s).
-
Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior.
Data and Protocols
As specific in vivo data for this compound is not publicly available, the following tables and protocols are based on typical experimental parameters for selective MAO-B inhibitors in preclinical studies.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Species | Reference |
| IC50 (MAO-B) | 0.386 nM | Human | [1] |
| Selectivity (vs. MAO-A) | >25,000-fold | Human | [1] |
Table 2: Example Dosing and Administration for a Selective MAO-B Inhibitor in a Mouse Model of Parkinson's Disease (MPTP Model)
| Parameter | Example Value | Notes |
| Animal Model | C57BL/6 mice | Commonly used for MPTP-induced neurotoxicity. |
| Dosing Range | 1 - 10 mg/kg | A dose-response study is recommended. |
| Administration Route | Intraperitoneal (i.p.) | A common route for systemic administration in rodents. |
| Vehicle | 5% DMSO, 40% PEG400, 55% Saline | A potential vehicle to improve solubility. |
| Dosing Frequency | Once daily | Dependent on the pharmacokinetic profile of the compound. |
| Duration of Treatment | 7-14 days | Typically started before or concurrently with MPTP administration. |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of a Novel MAO-B Inhibitor
This protocol outlines a general procedure for the administration of a compound like this compound to rodents.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG400, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the administration route and animal size
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (in mg/kg) and the weight of the animals.
-
Formulation Preparation: a. Weigh the calculated amount of this compound powder. b. Dissolve the powder in the minimum required volume of DMSO. c. Add the other vehicle components (e.g., PEG400, saline) incrementally while vortexing to ensure the compound stays in solution. d. Visually inspect the final solution for any precipitates.
-
Animal Dosing: a. Weigh each animal accurately before dosing. b. Calculate the injection volume for each animal based on its weight and the final concentration of the dosing solution. c. Administer the solution via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals for any immediate adverse reactions post-injection and continue to monitor their health throughout the study.
Visualizations
Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition
Caption: Mechanism of this compound action on dopamine metabolism.
Experimental Workflow for Efficacy Testing in an MPTP Mouse Model
Caption: Workflow for evaluating this compound in an MPTP mouse model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
Technical Support Center: Optimizing PSB-1491 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSB-1491 in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this potent and selective MAO-B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) and other monoamines in the brain.[1] By inhibiting MAO-B, this compound increases the availability of dopamine, which can be beneficial in models of neurodegenerative diseases like Parkinson's disease.[1]
Q2: What is the IC50 of this compound?
A2: In preclinical studies, this compound has demonstrated a high affinity for MAO-B with an IC50 value in the low nanomolar range, typically around 5-10 nM.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 320.17 g/mol ), add 312.3 µL of DMSO. Store the stock solution in aliquots at -20°C or -80°C for long-term storage (months to years) and at 0-4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration range for this compound in a cell-based assay?
A4: While the optimal concentration depends on the specific cell line and assay, a good starting point for a dose-response experiment is to test a range of concentrations spanning several orders of magnitude around the IC50 value. A typical starting range could be from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: What are common cell lines used for studying MAO-B inhibition?
A5: Cell lines that endogenously express MAO-B are commonly used. A well-established model is the human neuroblastoma cell line SH-SY5Y. Other neuronal cell lines may also be suitable, but it is essential to verify MAO-B expression levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect or weak effect observed. | Concentration too low: The concentration of this compound may be insufficient to inhibit MAO-B in your cell system. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM), ensuring the final DMSO concentration remains non-toxic (typically <0.5%). |
| Low MAO-B expression: The cell line may not express sufficient levels of MAO-B. | Verify MAO-B expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust MAO-B expression, such as SH-SY5Y. | |
| Incorrect assay setup: Issues with substrate concentration, incubation time, or detection reagents can lead to inaccurate results. | Optimize the assay parameters, including substrate concentration (ideally at or near the Km for the enzyme) and incubation time. Ensure all reagents are fresh and properly prepared. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution of this compound and store it properly in small aliquots at -20°C or -80°C. | |
| High background signal in the assay. | Non-specific binding or reaction: The detection probe may be reacting with other cellular components or the compound itself. | Run appropriate controls, including wells with no cells (blank), cells with vehicle (DMSO), and cells with a known MAO-B inhibitor (positive control). |
| Autofluorescence: The compound or cell culture medium may exhibit autofluorescence at the detection wavelengths. | Measure the fluorescence of this compound alone and the medium to determine their contribution to the signal. If necessary, use a different detection reagent with alternative excitation/emission spectra. | |
| Observed cytotoxicity at effective concentrations. | Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity. | Perform a cytotoxicity assay (e.g., MTT or Neutral Red Uptake) to determine the toxic concentration range of this compound for your cell line. Aim to use concentrations below the toxic threshold in your functional assays. |
| Solvent toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is low and consistent across all wells (typically below 0.5%). Include a vehicle control with the same DMSO concentration as your highest this compound concentration. | |
| Prolonged incubation: Long exposure to the compound, even at non-toxic concentrations, might induce cell stress. | Reduce the incubation time with this compound if your assay allows. | |
| Inconsistent or variable results. | Cell handling and plating variability: Inconsistent cell numbers or passage numbers can lead to variability. | Use cells within a consistent passage number range and ensure even cell seeding in all wells. Allow cells to adhere and recover overnight before treatment. |
| Edge effects in microplates: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to maintain humidity. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare serial dilutions carefully. |
Data Presentation
Table 1: Key Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Selective, competitive, and reversible MAO-B inhibitor | [1] |
| IC50 | ~5-10 nM | [1] |
| Molecular Weight | 320.17 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C or -80°C | [1] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Starting Concentration Range | Notes |
| MAO-B Inhibition Assay | 1 nM - 10 µM | A 7- or 12-point dose-response curve is recommended. |
| Cytotoxicity Assay | 10 nM - 100 µM | Determine the concentration that causes 50% cell death (CC50). |
| Downstream Functional Assays | 10 nM - 1 µM (non-toxic range) | The optimal concentration should be determined from the MAO-B inhibition assay and be well below the CC50. |
Experimental Protocols
Protocol 1: MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 of this compound.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MAO-B substrate (e.g., Benzylamine)
-
Fluorometric probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (another known MAO-B inhibitor).
-
Compound Treatment: Remove the culture medium from the cells and wash once with pre-warmed assay buffer. Add 50 µL of the diluted this compound or controls to the respective wells. Incubate at 37°C for 30 minutes.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer. Add 50 µL of the reaction mixture to each well.
-
Measurement: Immediately measure the fluorescence intensity in a microplate reader (excitation ~540 nm, emission ~590 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of MAO-B activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potential of this compound.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the CC50 value.
-
Mandatory Visualizations
Caption: MAO-B signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
Off-target effects of PSB-1491 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potent and selective monoamine oxidase B (MAO-B) inhibitor, PSB-1491. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary target of this compound and its known selectivity?
A1: The primary target of this compound is monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine. It is a highly potent and selective inhibitor of human MAO-B with a subnanomolar IC50 value.[1] Critically, it displays very high selectivity over the related isoenzyme, monoamine oxidase A (MAO-A), with a selectivity ratio of over 25,000-fold.[1] This high selectivity minimizes the risk of side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis).
Q2: I am observing an unexpected phenotype in my cell-based assay or animal model that doesn't seem to be related to MAO-B inhibition. Could this be an off-target effect?
A2: While this compound is highly selective for MAO-B over MAO-A, comprehensive screening data against a broad panel of other receptors, kinases, and ion channels is not publicly available. Therefore, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed effect is dose-dependent and correlates with the known potency of this compound for MAO-B. Measure the inhibition of MAO-B activity in your experimental system to confirm target engagement.
-
Use a Structurally Unrelated MAO-B Inhibitor: To confirm that the observed phenotype is due to MAO-B inhibition, use a structurally different but potent and selective MAO-B inhibitor as a control. If this compound replicates the phenotype, it is more likely to be an on-target effect.
-
Test a Lower Potency Analog: If available, use a structurally related but less potent analog of this compound. A rightward shift in the dose-response curve corresponding to the lower potency would suggest an on-target effect.
-
Consider Off-Target Screening: If the above steps suggest an off-target effect, consider having this compound screened against a commercial off-target panel (e.g., a CEREP or Eurofins safety panel).
Q3: What is the mechanism of inhibition of this compound?
A3: this compound is a competitive and reversible inhibitor of MAO-B.[1] This means it binds to the active site of the enzyme and competes with the natural substrate. Its reversibility is a key feature, as this can lead to a more favorable safety profile compared to irreversible MAO-B inhibitors.
Q4: I am seeing variability in my results when using this compound. What could be the cause?
A4: Variability in results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are properly stored and have not degraded. Prepare fresh dilutions for your experiments.
-
Assay Conditions: Factors such as substrate concentration, incubation time, and temperature can all affect the apparent potency of an inhibitor. Ensure these are consistent across experiments.
-
Cell Line/Tissue Variability: If you are using biological samples, inherent variability between batches or animals can contribute to variations in results.
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the known inhibitory potency and selectivity of this compound against human monoamine oxidase A and B.
| Target | IC50 (nM) | Selectivity (fold vs. MAO-B) | Reference |
| Human MAO-B | 0.386 | 1 | [1] |
| Human MAO-A | >10,000 | >25,000 | [1] |
Note: A comprehensive off-target screening profile against other receptors, kinases, and ion channels is not currently available in the public domain.
Experimental Protocols
1. In Vitro Monoamine Oxidase (MAO) Activity Assay
This protocol describes a general method to determine the inhibitory potency of this compound against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
This compound
-
Potassium phosphate (B84403) buffer
-
Fluorescent plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the corresponding dilution of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or a suitable substrate for a coupled assay for MAO-B, such as benzylamine with horseradish peroxidase and Amplex Red).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a fluorescent plate reader. For the kynuramine assay, the product 4-hydroxyquinoline (B1666331) is fluorescent. For the Amplex Red assay, resorufin (B1680543) is the fluorescent product.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: MAO-B pathway and its inhibition by this compound.
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: Optimizing PSB-1491 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-1491. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, with a particular specificity for dopamine (B1211576). By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine levels in the brain and enhanced dopaminergic signaling. This mechanism of action makes it a valuable tool for studying neurodegenerative diseases like Parkinson's disease.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks during ordinary shipping. |
| Long-term Storage | Store at -20°C for months to years. |
| Short-term Storage | Store at 0-4°C for days to weeks. |
| Stock Solutions | Prepare stock solutions in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Store in a dry, dark place to prevent photodegradation. |
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for selectivity towards MAO-B, off-target effects can occur, especially at higher concentrations. A primary consideration is the potential for inhibition of monoamine oxidase A (MAO-A).[1] Loss of selectivity can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine (B21549) from certain foods.[1] It is crucial to determine the optimal concentration range for this compound in your specific experimental setup to maintain its selectivity for MAO-B.
Troubleshooting Guide
Issue 1: Higher-than-expected variability in experimental results.
-
Possible Cause 1: Inconsistent experimental technique.
-
Solution: Standardize all experimental procedures, including pipetting volumes, incubation times, and measurement readings. Ensure all solutions are thoroughly mixed before use. Use calibrated pipettes and other laboratory equipment.
-
-
Possible Cause 2: Heterogeneity of cell lines or tissue samples.
-
Solution: When using cell lines, ensure they are from a consistent passage number and are in a healthy, actively growing phase. For tissue samples, variability can arise from differences in dissection, preparation, or the inherent biological variability between subjects.[1]
-
-
Possible Cause 3: Solvent effects.
-
Solution: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells and may affect enzyme activity. Ensure the final solvent concentration in your assay is low (typically not exceeding 1-2%) and include a solvent control to account for any effects of the solvent itself.[2][3]
-
Issue 2: No or lower-than-expected MAO-B inhibition.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify all calculations for the dilution of this compound. It is highly recommended to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions.
-
-
Possible Cause 2: Inactive compound.
-
Solution: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. If there are doubts about the compound's integrity, consider verifying its purity and identity using analytical methods such as HPLC or mass spectrometry.
-
-
Possible Cause 3: Issues with the experimental assay.
Issue 3: Unexpected cell toxicity or death.
-
Possible Cause 1: Off-target effects.
-
Solution: As mentioned in the FAQs, high concentrations of MAO-B inhibitors can lead to off-target effects and cellular stress.[1] Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell model.
-
-
Possible Cause 2: Apoptosis induction.
-
Solution: The inhibition of MAO-B can, in some instances, lead to cellular stress and trigger apoptosis.[1] Consider performing assays to detect markers of apoptosis, such as caspase activity or TUNEL staining, to investigate this possibility.
-
-
Possible Cause 3: Microbial contamination.
-
Solution: Ensure that all reagents and cell cultures are free from microbial contamination, which can cause cell death and interfere with experimental results.
-
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits and is intended for the screening of MAO-B inhibitors like this compound.
Materials:
-
This compound
-
MAO-B Enzyme (recombinant human)
-
MAO-B Substrate (e.g., tyramine, benzylamine)
-
MAO-B Assay Buffer
-
High Sensitivity Probe (e.g., horseradish peroxidase-linked)
-
Developer
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions. Bring all buffers to room temperature before use.[2]
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in MAO-B Assay Buffer to create a range of test concentrations. The final DMSO concentration should not exceed 1-2%.[2][3]
-
Prepare a working solution of the positive control inhibitor (e.g., Selegiline).
-
-
Assay Plate Preparation:
-
Add 10 µL of the diluted this compound test solutions to the appropriate wells of the 96-well plate.
-
Add 10 µL of the positive control inhibitor solution to the positive control wells.
-
Add 10 µL of MAO-B Assay Buffer to the enzyme control wells.
-
-
Enzyme Reaction:
-
Prepare a fresh working solution of the MAO-B enzyme in cold MAO-B Assay Buffer.
-
Add 50 µL of the MAO-B enzyme solution to each well containing the test compounds, positive control, and enzyme control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[4]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction (slope) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
References
Technical Support Center: Refining PSB-1491 Delivery in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery of PSB-1491 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its primary mechanism of action is to block the activity of the MAO-B enzyme, which is responsible for the breakdown of dopamine (B1211576) in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, a key neurotransmitter involved in motor control, motivation, and reward. This makes it a compound of interest for neurodegenerative disorders like Parkinson's disease.[3]
Q2: What are the known physicochemical properties of this compound?
A2: this compound belongs to the indazole- and indole-5-carboxamide class of MAO-B inhibitors. While specific data for this compound is limited, related compounds in this class have been noted for their improved water-solubility and drug-like properties.[4][5] this compound itself is known to be soluble in Dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is crucial to determine the optimal formulation that ensures solubility and stability.
Q3: What are the recommended routes of administration for this compound in rodents?
A3: While specific in vivo studies for this compound are not extensively published, common routes of administration for novel small molecule inhibitors in rodent models of neurological disorders include intraperitoneal (IP) and intravenous (IV) injections. Oral gavage (PO) may also be a viable route, depending on the compound's oral bioavailability, which would need to be determined through pharmacokinetic studies. The choice of administration route will depend on the experimental goals, such as achieving rapid high concentrations in the central nervous system (IV) versus sustained systemic exposure (IP or PO).
Q4: Are there any known in vivo studies using this compound or similar compounds?
A4: Publicly available in vivo studies specifically detailing the administration of this compound are limited. However, studies on other novel MAO-B inhibitors and indazole-5-carboxamide derivatives have been conducted in rodent models of Parkinson's disease.[6][7] These studies often involve administration of the compound followed by behavioral assessments and neurochemical analysis. Researchers working with this compound can draw upon the methodologies used for these similar compounds as a starting point for their experimental design.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: this compound precipitates out of solution upon dilution for injection.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | This compound is soluble in DMSO. For in vivo use, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for injection, such as saline or corn oil.[8] |
| Vehicle incompatibility | The final concentration of DMSO in the injection solution should be kept low (typically <10%, and ideally <5%) to avoid toxicity.[8] If precipitation occurs upon dilution with an aqueous vehicle like saline or PBS, consider using a co-solvent system or a lipid-based vehicle. |
| Temperature effects | Ensure the vehicle and the this compound solution are at room temperature before mixing. Some compounds may precipitate when cooled. |
| pH of the vehicle | The pH of the final formulation can significantly impact the solubility of a compound. While information on the pKa of this compound is not readily available, empirical testing of buffers with different pH values may help improve solubility. |
A recommended starting point for vehicle formulation is to dissolve this compound in DMSO and then dilute it with a vehicle like a mixture of Cremophor EL, ethanol (B145695), and saline. The final concentrations of the organic solvents should be carefully controlled and tested for tolerability in a small cohort of animals.
Administration and Dosing Problems
Problem: Inconsistent behavioral or neurochemical effects are observed between animals receiving the same dose of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate dosing | Ensure accurate weighing of the compound and precise calculation of the dose based on the animal's body weight. Use calibrated pipettes and syringes. |
| Improper injection technique | For IP injections, ensure the needle is inserted into the peritoneal cavity and not into the intestines or subcutaneous fat. For IV injections, confirm successful entry into the tail vein. Improper administration can lead to variable absorption. |
| Variability in animal metabolism | Biological variability between animals is expected. Ensure that animals are age-matched and from the same strain. A sufficient number of animals per group should be used to account for individual differences. |
| Compound stability in formulation | Prepare the dosing solution fresh before each experiment, as the stability of this compound in various vehicles over time is likely unknown. |
Pharmacokinetic Challenges
Problem: Difficulty in achieving desired brain concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor blood-brain barrier permeability | While related indazole-5-carboxamides are reported to have good brain permeability, this needs to be empirically determined for this compound.[4][5] If brain concentrations are low, consider alternative routes of administration (e.g., direct intracranial injection for proof-of-concept studies) or formulation strategies to enhance CNS delivery. |
| Rapid metabolism | The compound may be rapidly metabolized and cleared from the system. Conduct a pilot pharmacokinetic study to determine the half-life of this compound in rodents. This will inform the optimal dosing frequency. |
| Plasma protein binding | High plasma protein binding can limit the amount of free drug available to cross the blood-brain barrier. This can be assessed through in vitro plasma protein binding assays. |
Data Presentation
Table 1: Key In Vitro Data for this compound and Related Indazole-5-Carboxamides
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Reference |
| This compound | human MAO-B | 0.386 | >25,000-fold | [1] |
| NTZ-1006 | human MAO-B | 0.56 | >16,000-fold | [9] |
| NTZ-1091 | human MAO-B | 0.39 | >25,000-fold | [9] |
Table 2: Example Pharmacokinetic Parameters to Determine for this compound in Rodents
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation |
| Brain/Plasma Ratio | Ratio of the compound's concentration in the brain to that in the plasma |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Cremophor EL
-
Ethanol, 100%
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the this compound. Vortex briefly if necessary.
-
In a separate sterile tube, prepare the vehicle. A common vehicle for poorly soluble compounds is a mixture of Cremophor EL, ethanol, and saline. A starting ratio could be 1:1:8 (Cremophor EL:Ethanol:Saline).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO in the dosing solution should not exceed 10%.
-
Visually inspect the final solution for any precipitates. If the solution is not clear, sonication may be attempted.
-
Prepare the vehicle control solution using the same concentrations of DMSO, Cremophor EL, and ethanol in saline.
-
Administer the solution to the animals immediately after preparation.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound dosing solution
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw up the calculated volume of the this compound solution into the syringe.
-
Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the lower right quadrant of the abdomen, avoiding the midline.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of MAO-B inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedfrontiers.org [biomedfrontiers.org]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Addressing instability of PSB-1491 in solution
Welcome to the technical support center for PSB-1491. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: Solid this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A3: This is a common issue for poorly soluble compounds when the solvent polarity is drastically increased. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium, as higher concentrations can be cytotoxic and may still cause precipitation.
-
Use a Stepped Dilution: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution step in a mixture of DMSO and the aqueous buffer.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help re-dissolve the precipitate. However, be cautious about the potential for thermal degradation with prolonged heating.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility. The optimal pH for solubility would need to be determined empirically.
Q4: How can I assess the stability of this compound in my experimental solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves monitoring the peak area of the intact this compound over time and observing the appearance of any new peaks that may correspond to degradation products.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Symptom: Inconsistent or non-reproducible results in cell-based assays or other experiments.
Potential Cause: Degradation of this compound in the experimental medium over the course of the experiment.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to PSB-1491 and Other Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSB-1491 with other established monoamine oxidase-B (MAO-B) inhibitors, namely selegiline, rasagiline (B1678815), and safinamide. The information presented herein is curated to assist researchers and professionals in making informed decisions for their drug discovery and development endeavors.
Introduction to MAO-B Inhibitors
Monoamine oxidase-B is a crucial enzyme in the catabolism of dopamine (B1211576), a neurotransmitter vital for motor control and various cognitive functions.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy primarily employed in the management of Parkinson's disease.[2] MAO-B inhibitors can be classified based on their mechanism of action as either reversible or irreversible inhibitors.
Biochemical Potency and Selectivity
The efficacy and safety of a MAO-B inhibitor are largely determined by its potency (IC50 value) and its selectivity for MAO-B over the MAO-A isoform. High selectivity is critical to mitigate the risk of adverse effects, such as the "cheese effect" (a hypertensive crisis), which is associated with MAO-A inhibition.[2]
This compound emerges as a highly potent and selective MAO-B inhibitor with a sub-nanomolar IC50 value for human MAO-B and exceptional selectivity over MAO-A.[3][4] The following table summarizes the in vitro potency and selectivity of this compound in comparison to other widely used MAO-B inhibitors.
| Inhibitor | MAO-B IC50 (human) | MAO-A IC50 (human) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Mechanism of Action |
| This compound | 0.386 nM [3][4] | >10,000 nM | >25,000 [3] | Reversible, Competitive [5] |
| Selegiline | ~14-51 nM[2] | 23,000 nM[2] | ~450[2] | Irreversible[1][5] |
| Rasagiline | 14 nM[5] | 700 nM[5] | ~50[5] | Irreversible[1][5] |
| Safinamide | 79 nM[5] | 80,000 nM[5] | ~1,000[5] | Reversible[1][5] |
Neuroprotective Effects
Beyond their symptomatic effects on dopamine levels, MAO-B inhibitors are recognized for their potential neuroprotective properties.[6][7][8] The inhibition of MAO-B reduces the production of reactive oxygen species (ROS) generated during dopamine metabolism, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1]
While direct comparative quantitative data on neuroprotection is multifaceted and depends on the experimental model, the neuroprotective potential of these inhibitors is a significant area of ongoing research. Selegiline and rasagiline have been shown to protect neurons from toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and reduce oxidative stress.[8] Safinamide, in addition to MAO-B inhibition, also modulates glutamate (B1630785) release, which may contribute to its neuroprotective profile.[1][9] Preclinical studies indicate that this compound also provides neuroprotective effects by reducing oxidative stress.[5]
Signaling Pathway of MAO-B Inhibition
The primary signaling pathway influenced by MAO-B inhibitors involves the modulation of dopamine metabolism. By blocking MAO-B, these inhibitors prevent the breakdown of dopamine, leading to its accumulation in the synapse and enhanced dopaminergic signaling. This action helps to alleviate the motor symptoms associated with dopamine deficiency in conditions like Parkinson's disease. The reduction in dopamine catabolism also leads to decreased production of harmful byproducts, contributing to the neuroprotective effects.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 9. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PSB-1491 for Monoamine Oxidase-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PSB-1491, a potent and selective monoamine oxidase-B (MAO-B) inhibitor, with other established MAO-B inhibitors. The following sections present quantitative data on inhibitor selectivity, comprehensive experimental protocols for assessing MAO-B inhibition, and visual representations of the underlying biochemical pathways and experimental procedures.
Quantitative Comparison of MAO-B Inhibitor Selectivity
The selectivity of a MAO-B inhibitor is a critical parameter, as off-target inhibition of MAO-A can lead to undesirable side effects. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other commonly used MAO-B inhibitors against both MAO-A and MAO-B, along with their calculated selectivity ratios. A higher selectivity ratio indicates a greater preference for MAO-B inhibition.
| Inhibitor | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Ratio (MAO-A IC50 / MAO-B IC50) | Mechanism of Inhibition |
| This compound | 0.386 (human) [1][2][3] | >10,000 | >25,000 [1][2][3] | Reversible, Competitive [1][2] |
| Selegiline (B1681611) | 11.25 (rat brain)[4] | - | - | Irreversible[5] |
| Rasagiline (B1678815) | 14 (human brain)[6] | 700 (human brain)[6] | ~50 | Irreversible[5] |
| Safinamide | 79 (human brain)[6] | 80,000 (human brain)[6] | ~1013 | Reversible[7] |
Note: The source of the enzyme (e.g., human, rat brain) can influence IC50 values.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of compounds against MAO-B using a fluorometric approach. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-B activity.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary substrate that generates H2O2)
-
Fluorescent probe (e.g., a probe that reacts with H2O2 in the presence of horseradish peroxidase)
-
Horseradish Peroxidase (HRP)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor in MAO-B assay buffer.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.[8][9]
-
Prepare a detection reagent mixture containing the fluorescent probe, HRP, and MAO-B substrate in assay buffer.[8][9]
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 10 µL) of the diluted test inhibitor or control solutions to the wells of the 96-well plate.
-
Include wells for a "no inhibitor" control (containing only assay buffer) and a "positive control" (containing a known MAO-B inhibitor like selegiline).
-
-
Enzyme Addition and Incubation:
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the MAO-B signaling pathway and the experimental workflow for its inhibition assay.
Caption: MAO-B metabolizes dopamine; this compound inhibits this process.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Conclusion
The experimental data strongly supports that this compound is a highly potent and selective inhibitor of MAO-B, with a selectivity ratio significantly greater than other established inhibitors such as rasagiline and safinamide. Its reversible and competitive mechanism of action further distinguishes it from irreversible inhibitors like selegiline and rasagiline. The provided experimental protocol offers a robust framework for the independent validation of these findings and for the screening of novel MAO-B inhibitors. Researchers and drug development professionals can utilize this information to inform their studies and advance the development of next-generation therapeutics targeting MAO-B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Replicating Preclinical Findings of PSB-1491: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings for PSB-1491, a potent and selective monoamine oxidase B (MAO-B) inhibitor, with established alternative MAO-B inhibitors. Due to the limited publicly available in vivo data and the absence of direct replication studies for this compound, this guide focuses on its reported in vitro potency and provides a comparative context using preclinical data from the widely studied MAO-B inhibitors: selegiline (B1681611), rasagiline (B1678815), and safinamide (B1662184).
Executive Summary
In Vitro Potency and Selectivity
The primary preclinical data for this compound originates from in vitro enzyme inhibition assays. These studies are crucial for determining the potency and selectivity of a compound for its target.
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Mechanism of Inhibition | Primary Reference |
| This compound | Human MAO-B | 0.386 | >25,000-fold | Reversible, Competitive | Tzvetkov et al., 2014 |
| Selegiline | Human MAO-B | ~9.5 | >100-fold | Irreversible | Various Sources |
| Rasagiline | Human MAO-B | ~4-14 | ~50-1000-fold | Irreversible | Various Sources[1] |
| Safinamide | Human MAO-B | ~79-98 | ~1,000-5,000-fold | Reversible | Various Sources[1] |
Table 1: In Vitro Inhibition of Monoamine Oxidase B. This table summarizes the reported half-maximal inhibitory concentration (IC50) and selectivity of this compound in comparison to other MAO-B inhibitors.
Preclinical In Vivo Models for Parkinson's Disease
To assess the therapeutic potential of MAO-B inhibitors for Parkinson's disease, several preclinical animal models are commonly employed. These models aim to replicate the key pathological features of the disease, primarily the loss of dopaminergic neurons in the substantia nigra and the subsequent motor deficits. While specific in vivo data for this compound is not available, this section outlines the typical experimental paradigms used to evaluate compounds like selegiline, rasagiline, and safinamide.
Commonly Used Animal Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin model is widely used in rodents and non-human primates to induce a Parkinson's-like syndrome. MPTP is metabolized to the toxic ion MPP+ by MAO-B, which then selectively destroys dopaminergic neurons.
-
6-OHDA (6-hydroxydopamine) Model: This model involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of rodents, leading to the degeneration of dopaminergic neurons.
Key Outcome Measures in Preclinical In Vivo Studies:
-
Neurochemical Analysis: Measurement of dopamine (B1211576) and its metabolites (DOPAC and HVA) in the striatum using techniques like HPLC.
-
Behavioral Assessments: Evaluation of motor function using tests such as the rotarod test, cylinder test, and assessment of rotational behavior in unilaterally lesioned animals.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.
Comparative Preclinical Efficacy of MAO-B Inhibitors
The following table summarizes representative preclinical findings for selegiline, rasagiline, and safinamide in animal models of Parkinson's disease. This data provides a benchmark for the expected in vivo effects of a potent and selective MAO-B inhibitor like this compound.
| Compound | Animal Model | Key Findings |
| Selegiline | MPTP-treated mice | Attenuated the depletion of striatal dopamine; Improved motor performance. |
| Rasagiline | MPTP-treated mice | Provided neuroprotection against MPTP-induced dopaminergic cell loss; Increased striatal dopamine levels.[1] |
| Safinamide | MPTP-treated primates | Potentiated the antiparkinsonian effects of L-dopa without worsening dyskinesia. |
Table 2: Summary of In Vivo Preclinical Findings for Comparator MAO-B Inhibitors.
Experimental Protocols
To facilitate the replication of preclinical findings, detailed experimental protocols are essential. Below is a generalized protocol for an in vitro MAO inhibition assay, based on methodologies described in the primary literature for this compound and other MAO-B inhibitors.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate (B84403) buffer
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the phosphate buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the test compound or reference inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the formation of the product using a spectrofluorometer or spectrophotometer at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Context
Diagrams are provided below to illustrate the key signaling pathway and a typical experimental workflow for the preclinical evaluation of MAO-B inhibitors.
Caption: Mechanism of action of this compound as a MAO-B inhibitor.
Caption: Typical preclinical workflow for evaluating a novel MAO-B inhibitor.
References
A Head-to-Head Comparison of Reversible vs. Irreversible MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the therapeutic landscape for neurodegenerative diseases, particularly Parkinson's disease.[1] By impeding the breakdown of dopamine, these agents enhance dopaminergic neurotransmission, thereby alleviating motor symptoms.[1][2] The MAO-B inhibitor class is broadly divided into two categories based on their mechanism of action: irreversible and reversible inhibitors. This guide provides an objective, data-driven comparison of these two classes to inform research and drug development decisions.
Irreversible MAO-B inhibitors, such as selegiline (B1681611) and rasagiline, form a covalent bond with the enzyme, leading to its permanent inactivation.[1][3] Restoration of enzyme activity is a slow process that requires the synthesis of new MAO-B molecules.[4][5] In contrast, reversible inhibitors, like safinamide (B1662184), bind non-covalently to the enzyme, allowing for a transient inhibition that is dependent on the concentrations of both the inhibitor and the substrate.[1][6] This fundamental difference in their interaction with the target enzyme dictates their pharmacological profiles, including efficacy, duration of action, and potential for side effects.
Mechanism of Action: A Tale of Two Bonds
The distinct mechanisms of reversible and irreversible MAO-B inhibitors are rooted in the nature of their chemical interaction with the enzyme's active site.
Irreversible Inhibition: Irreversible inhibitors, often referred to as "suicide inhibitors," form a stable, covalent adduct with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO-B active site.[3][7] This effectively renders the enzyme molecule permanently non-functional. The recovery of MAO-B activity is therefore dependent on the de novo synthesis of the enzyme, a process that can take several days to weeks.[3]
Reversible Inhibition: Reversible inhibitors, on the other hand, bind to the active site of MAO-B through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This forms a transient enzyme-inhibitor complex. The inhibition can be overcome by increasing the concentration of the substrate (dopamine), and the duration of action is more closely tied to the pharmacokinetic properties of the drug.[1]
Quantitative Comparison of Performance
The following tables summarize key quantitative data for representative irreversible (selegiline, rasagiline) and reversible (safinamide) MAO-B inhibitors.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Inhibitor | Type | Target | IC50 (nM) | Ki (µM) | MAO-B/MAO-A Selectivity Ratio |
| Selegiline | Irreversible | Human Brain MAO-B | ~14 | - | ~50 |
| Rat Brain MAO-B | - | - | - | ||
| Rasagiline | Irreversible | Human Brain MAO-B | ~14 | - | ~50 |
| Rat Brain MAO-B | 4.43 | - | ~93 | ||
| Safinamide | Reversible | Human Brain MAO-B | 79 | 0.5 | ~1000-~700 |
| Rat Brain MAO-B | 98 | - | - |
Data compiled from multiple sources.[1][8][9] Note that IC50 and Ki values can vary depending on the experimental conditions.
Table 2: Pharmacokinetic Properties
| Inhibitor | Bioavailability | Half-life (t1/2) | Metabolism | Key Metabolites |
| Selegiline | <10% (oral) | ~1.5 hours | Hepatic (CYP2B6, CYP2A6, CYP3A4) | L-methamphetamine, L-amphetamine, desmethylselegiline |
| Rasagiline | ~36% | ~1-1.3 hours | Hepatic | Aminoindan |
| Safinamide | High | ~22 hours | Hepatic | Inactivated dealkylated derivatives |
Data compiled from multiple sources.[1][9][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Dopamine Metabolism by MAO-B
The following diagram illustrates the central role of MAO-B in the metabolic degradation of dopamine.
Caption: Dopamine metabolism pathway involving MAO-B and COMT.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the in vitro characterization of MAO-B inhibitors.
Caption: A generalized experimental workflow for MAO-B inhibitor characterization.
Detailed Experimental Protocols
MAO-B Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures for determining the IC50 value of a test compound against human recombinant MAO-B.[7][12][13]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Test Inhibitor (e.g., Selegiline, Rasagiline, Safinamide)
-
MAO-B Substrate (e.g., Tyramine)
-
Amplex® Red Reagent
-
Horseradish Peroxidase (HRP)
-
Positive Control (e.g., Selegiline)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in MAO-B Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of human recombinant MAO-B in MAO-B Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of Amplex® Red, HRP, and Tyramine (B21549) in MAO-B Assay Buffer. The final concentration of tyramine should be near its Km value for MAO-B.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-B enzyme working solution to each well of the 96-well plate.
-
Add 50 µL of the serially diluted inhibitor solutions or control solutions (assay buffer for 100% activity, positive control inhibitor) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at 530-560 nm and emission at 580-590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the average rate of the blank (no enzyme) wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Thermal Shift Assay (TSA) for Protein-Ligand Binding
This protocol provides a general framework for assessing the binding of an inhibitor to MAO-B by measuring changes in its thermal stability.[14][15][16]
Materials:
-
Purified MAO-B protein
-
TSA Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Test Inhibitor
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument
-
PCR plates (e.g., 96-well)
Procedure:
-
Assay Setup:
-
Prepare a working solution of MAO-B in TSA buffer.
-
Prepare a series of dilutions of the test inhibitor in TSA buffer.
-
Prepare a working solution of SYPRO Orange dye according to the manufacturer's instructions.
-
In each well of the PCR plate, combine the MAO-B solution, the inhibitor solution (or buffer for control), and the SYPRO Orange dye solution. The final volume in each well should be consistent.
-
-
Thermal Denaturation:
-
Seal the PCR plate with an optically clear seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to perform a melt curve analysis. This typically involves a gradual increase in temperature (e.g., from 25°C to 95°C with a ramp rate of 0.5-1°C/minute) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + buffer) from the Tm of the protein with the inhibitor.
-
A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][17][18]
Materials:
-
Purified MAO-B protein
-
ITC Buffer (dialysis buffer for the protein)
-
Test Inhibitor
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified MAO-B protein extensively against the ITC buffer.
-
Prepare a solution of the test inhibitor in the final dialysis buffer. It is crucial that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the MAO-B solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
-
Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the inhibitor into the protein solution.
-
-
Data Analysis:
-
The instrument software will record the heat change for each injection.
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Clinical and Research Implications
The choice between a reversible and an irreversible MAO-B inhibitor has significant implications for both clinical use and research applications.
Irreversible Inhibitors (Selegiline, Rasagiline):
-
Advantages: Long duration of action, potentially requiring less frequent dosing. Extensive clinical data supporting their efficacy.[1] Some studies suggest potential neuroprotective effects, although this remains a topic of debate.[10]
-
Disadvantages: The long-lasting inhibition can be a concern if adverse effects occur or if interactions with other drugs or dietary components (like tyramine, although less of a concern with selective MAO-B inhibitors at therapeutic doses) are a risk.[18][19] The metabolism of selegiline to amphetamine-like substances can lead to specific side effects.[20]
Reversible Inhibitors (Safinamide):
-
Advantages: The transient nature of inhibition may offer a better safety profile, particularly concerning potential drug-drug and drug-food interactions.[6] The duration of action is more predictable based on its pharmacokinetics. Safinamide also possesses a dual mechanism of action, including modulation of glutamate (B1630785) release, which may contribute to its clinical benefits.[1][6]
-
Disadvantages: May require more frequent dosing to maintain therapeutic levels, although safinamide has a relatively long half-life.[9] As a newer agent, long-term clinical experience is less extensive compared to the irreversible inhibitors.
Conclusion
Both reversible and irreversible MAO-B inhibitors are valuable tools in the management of Parkinson's disease and as probes for studying the dopaminergic system. The irreversible inhibitors, selegiline and rasagiline, have a long history of clinical use and demonstrated efficacy. The reversible inhibitor, safinamide, offers a distinct pharmacological profile with high selectivity and a dual mechanism of action that may provide advantages in certain patient populations. The selection of an appropriate inhibitor for therapeutic or research purposes should be guided by a thorough understanding of their respective mechanisms of action, quantitative performance data, and pharmacokinetic profiles. Further head-to-head clinical trials and preclinical studies will continue to refine our understanding of the comparative benefits of these two classes of MAO-B inhibitors.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Prescription Pattern of Monoamine Oxidase B Inhibitors Combined with Levodopa: A Retrospective Observational Analysis of Italian Healthcare Administrative Databases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Neuroprotective Effects: A Comparative Analysis of PSB-1491 and Adenosine A₂A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of PSB-1491, a novel reversible monoamine oxidase B (MAO-B) inhibitor, with those of established adenosine (B11128) A₂A receptor antagonists. Due to the limited availability of specific quantitative neuroprotective data for this compound, this guide utilizes data from a closely related reversible MAO-B inhibitor, safinamide (B1662184), as a proxy to facilitate a comprehensive comparative analysis. The information presented herein is intended to support further research and drug development in the field of neurodegenerative diseases.
Executive Summary
Neurodegenerative disorders such as Parkinson's disease are characterized by the progressive loss of neurons. Key therapeutic strategies aim to protect these vulnerable neuronal populations. This guide evaluates two distinct pharmacological approaches: the inhibition of MAO-B by agents like this compound (represented by safinamide) and the antagonism of adenosine A₂A receptors. Both pathways have shown promise in preclinical models of Parkinson's disease. This document summarizes the available quantitative data, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the neuroprotective efficacy of a representative reversible MAO-B inhibitor (safinamide) and an adenosine A₂A receptor antagonist in preclinical models of Parkinson's disease.
Table 1: In Vivo Neuroprotective Effects of a Reversible MAO-B Inhibitor (Safinamide) in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
| Treatment Group | Dopaminergic Neuron Survival (TH+ cells in SNc, % of control) | Reduction in Microglial Activation (MHC-II+ cells, %) | Reference |
| Vehicle | ~50% | - | [1] |
| Safinamide (50 mg/ml) | Significantly protected | Not specified | [1] |
| Safinamide (150 mg/ml) | ~80% | ~55% | [1] |
TH+ = Tyrosine Hydroxylase positive; SNc = Substantia nigra pars compacta; MHC-II+ = Major Histocompatibility Complex class II positive.
Table 2: In Vivo Neuroprotective Effects of an Adenosine A₂A Receptor Antagonist in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
| Treatment Group | Dopaminergic Neuron Protection | Behavioral Improvement | Reference |
| 6-OHDA + Vehicle | Significant neuronal loss | Significant motor deficits | [2] |
| 6-OHDA + Istradefylline | Attenuated loss of dopaminergic neurons | Improved motor function | [2] |
Note: Specific quantitative data for neuronal survival percentage and behavioral scores for adenosine A₂A receptor antagonists in a directly comparable format to the safinamide study were not available in the provided search results. The data indicates a protective effect, but a direct numerical comparison is challenging.
Signaling Pathways and Mechanisms of Action
This compound (as represented by Safinamide): MAO-B Inhibition
This compound is a selective and reversible inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane of astrocytes. MAO-B is responsible for the degradation of dopamine (B1211576). By inhibiting MAO-B, this compound increases the extracellular levels of dopamine in the striatum. The neuroprotective effects of MAO-B inhibitors are attributed to two main mechanisms:
-
Reduced Oxidative Stress: The breakdown of dopamine by MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. Inhibition of MAO-B reduces the formation of these harmful byproducts.[3]
-
Modulation of Apoptotic Pathways: Some MAO-B inhibitors have been shown to possess anti-apoptotic properties independent of their enzymatic inhibition, potentially through the regulation of pro-survival signaling cascades.[4]
Caption: MAO-B Inhibition Pathway for Neuroprotection.
Adenosine A₂A Receptor Antagonism
Adenosine A₂A receptors are highly expressed in the striatum, a key brain region affected in Parkinson's disease. These receptors are G-protein coupled receptors that are co-localized with dopamine D₂ receptors on striatal medium spiny neurons. The neuroprotective mechanism of A₂A receptor antagonists is thought to involve:
-
Modulation of Glutamate (B1630785) Release: A₂A receptor activation can enhance the release of the excitatory neurotransmitter glutamate. Excessive glutamate can be neurotoxic. Antagonism of A₂A receptors can therefore reduce excitotoxicity.
-
Reduction of Neuroinflammation: A₂A receptors are also found on microglia, the resident immune cells of the brain. Their activation can promote pro-inflammatory responses. By blocking these receptors, antagonists can suppress neuroinflammation, a key contributor to neuronal death in neurodegenerative diseases.[2]
Caption: Adenosine A₂A Receptor Antagonism Pathway.
Experimental Protocols
In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease
This protocol is a generalized representation based on the methodologies described in the cited literature for evaluating the neuroprotective effects of compounds like safinamide.[1]
-
Animal Model:
-
Subjects: Adult male Wistar rats (250-300g).
-
Lesioning: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce progressive degeneration of dopaminergic neurons. The contralateral, unlesioned side serves as an internal control.
-
-
Drug Administration:
-
The test compound (e.g., safinamide), a comparator (e.g., another MAO-B inhibitor or an A₂A antagonist), or vehicle is administered to the rats. Administration can begin on the day of the lesion or with a delay and typically continues for a set period (e.g., 7 days) via subcutaneous osmotic mini-pumps for continuous delivery.
-
-
Behavioral Assessment:
-
Motor function is assessed using tests such as the cylinder test to measure contralateral paw usage, which is indicative of the degree of motor impairment.
-
-
Histological and Neurochemical Analysis:
-
Immunohistochemistry: At the end of the treatment period, animals are euthanized, and brain tissue is processed for immunohistochemical staining.
-
Dopaminergic Neuron Quantification: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNc) allows for the quantification of neuronal survival.
-
Microglial Activation: Staining for markers like MHC-II is used to assess the extent of neuroinflammation.
-
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolite levels in the striatum to assess the functional state of the remaining dopaminergic terminals.
-
Caption: In Vivo Neuroprotection Experimental Workflow.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol provides a general framework for assessing neuroprotection in a cell-based model, as derived from literature on neuroprotective compound screening.
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells, which exhibit dopaminergic characteristics, are cultured under standard conditions.
-
-
Induction of Neurotoxicity:
-
Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) to induce oxidative stress and cell death, mimicking aspects of Parkinson's disease pathology.
-
-
Compound Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound or an A₂A antagonist) for a specified period before the addition of the neurotoxin.
-
-
Assessment of Cell Viability:
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to measure cell viability by assessing mitochondrial metabolic activity. A decrease in the conversion of MTT to formazan (B1609692) indicates reduced cell viability.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.
-
-
Measurement of Oxidative Stress:
-
Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Caption: In Vitro Neuroprotection Experimental Workflow.
Conclusion
Both reversible MAO-B inhibitors, represented here by safinamide as a proxy for this compound, and adenosine A₂A receptor antagonists demonstrate significant neuroprotective potential in preclinical models of Parkinson's disease. The available data for safinamide provides robust quantitative evidence for its ability to protect dopaminergic neurons and reduce neuroinflammation. While the neuroprotective effects of adenosine A₂A receptor antagonists are well-documented, a direct quantitative comparison is challenging due to variations in experimental designs and reported endpoints.
This guide highlights the importance of standardized experimental protocols and data reporting to facilitate direct comparisons between different neuroprotective strategies. Further research is warranted to obtain specific quantitative data on the neuroprotective effects of this compound to validate its potential in comparison to other therapeutic approaches. The distinct mechanisms of action of these two classes of compounds may also suggest potential for combination therapies, a promising avenue for future investigation in the treatment of neurodegenerative diseases.
References
- 1. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PSB-1491 and Rasagiline: A Guide for Researchers
A detailed examination of two prominent monoamine oxidase B inhibitors, this guide offers a comparative analysis of PSB-1491 and Rasagiline for researchers, scientists, and drug development professionals. The following sections provide a comprehensive overview of their biochemical properties, mechanisms of action, and supporting experimental data.
This analysis focuses on the well-documented role of both compounds as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine. While initial investigation sought to explore a dual inhibitory role for this compound on the adenosine (B11128) A2B receptor, a thorough literature search did not yield any publicly available data to support this hypothesis. Therefore, this guide will proceed with a comparative analysis based on their established function as MAO-B inhibitors.
Biochemical and Pharmacological Profile
Both this compound and Rasagiline are potent inhibitors of MAO-B, an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.[1] By inhibiting MAO-B, these compounds increase the extracellular levels of dopamine, which is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease.[2][3]
| Feature | This compound | Rasagiline |
| Target Enzyme | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) |
| Potency (IC50 for human MAO-B) | 0.386 nM[1] | ~14 nM (in human brain homogenates) |
| Selectivity | >25,000-fold selective for MAO-B over MAO-A[1] | Highly selective for MAO-B at therapeutic doses |
| Mechanism of Inhibition | Competitive and Reversible[2] | Irreversible[3] |
| Key Characteristics | High potency and selectivity.[1] | Well-established clinical efficacy in Parkinson's disease, neuroprotective properties independent of MAO-B inhibition.[3] |
| Adenosine A2B Receptor Activity | No data available | Not applicable |
Mechanism of Action: A Tale of Two Inhibitors
While both molecules target the same enzyme, their mode of interaction differs significantly. Rasagiline is an irreversible inhibitor, forming a covalent bond with the flavin cofactor of the MAO-B enzyme.[3] This leads to a prolonged duration of action that is not directly correlated with the drug's plasma half-life.
In contrast, this compound is a competitive and reversible inhibitor.[2] This means it binds to the active site of the MAO-B enzyme but can be displaced by the substrate or other molecules. This reversibility may offer a different safety and side-effect profile compared to irreversible inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAO-B metabolic pathway and a typical workflow for determining the inhibitory activity of compounds like this compound and Rasagiline.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for MAO-B inhibitors is a critical step in their characterization. A commonly employed method is a fluorometric in vitro assay.
Fluorometric MAO-B Inhibition Assay
Objective: To determine the IC50 value of a test compound (this compound or Rasagiline) against human MAO-B enzyme.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)
-
Test compounds (this compound, Rasagiline) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of the MAO-B enzyme and the substrate in the assay buffer according to the manufacturer's instructions.
-
Assay Reaction:
-
To each well of the 96-well plate, add a specific volume of the test compound dilution.
-
Add the MAO-B enzyme solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for assays detecting hydrogen peroxide) in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
Both this compound and Rasagiline are highly potent inhibitors of MAO-B. This compound distinguishes itself with its sub-nanomolar potency and reversible mechanism of action, suggesting it as a promising candidate for further investigation.[1] Rasagiline, on the other hand, is a well-established therapeutic agent with a long history of clinical use and proven efficacy in treating Parkinson's disease.[3] Its irreversible mode of action ensures a sustained therapeutic effect. The choice between these two inhibitors for research or therapeutic development would depend on the specific application and desired pharmacological profile. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
Assessing the Translational Potential of PSB-1491: A Comparative Guide for Researchers
For Immediate Release
Bonn, Germany - In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors remains a critical frontier. This guide provides a comprehensive comparison of PSB-1491, a novel monoamine oxidase B (MAO-B) inhibitor, with established therapeutic agents, offering researchers, scientists, and drug development professionals a detailed assessment of its translational potential. This compound has demonstrated subnanomolar potency and high selectivity for MAO-B, positioning it as a promising candidate for further investigation in conditions such as Parkinson's disease.
Unveiling this compound: Mechanism of Action
This compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine (B1211576), a neurotransmitter crucial for motor control and mood regulation. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby enhancing dopaminergic neurotransmission. Its reversible nature may offer a superior safety profile compared to irreversible inhibitors by reducing the risk of prolonged side effects. Furthermore, preclinical evidence suggests that this compound may confer neuroprotective effects by mitigating oxidative stress, a significant contributor to neuronal damage in neurodegenerative disorders.[1]
Quantitative Comparison of MAO-B Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to the widely used MAO-B inhibitors selegiline, rasagiline, and safinamide. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the enzyme's activity by half, with lower values signifying higher potency. The selectivity index, calculated as the ratio of IC50 for MAO-A to IC50 for MAO-B, reflects the inhibitor's preference for MAO-B. A higher selectivity index is desirable to minimize off-target effects associated with MAO-A inhibition.
| Compound | MAO-B IC50 (human) | MAO-A IC50 (human) | Selectivity Index (MAO-A/MAO-B) | Reversibility |
| This compound | 0.386 nM[1] | >10,000 nM[1] | >25,000[1] | Reversible[1] |
| Selegiline | 51 nM | 23,000 nM | ~450 | Irreversible |
| Rasagiline | ~4.4 - 14 nM | ~412 - 700 nM | ~50 - 100 | Irreversible |
| Safinamide | 79 nM | 80,000 nM | ~1,000 | Reversible |
Experimental Protocols
The determination of the inhibitory potency (IC50) of this compound and other MAO-B inhibitors is typically performed using an in vitro enzyme inhibition assay. Below is a representative protocol based on the methodologies described in the scientific literature.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., selegiline, rasagiline, safinamide) dissolved in a suitable solvent (e.g., DMSO)
-
A microplate reader capable of fluorescence detection (excitation at ~310-320 nm, emission at ~380-400 nm for the product 4-hydroxyquinoline)
Procedure:
-
Preparation of Reagents: Prepare working solutions of the MAO enzymes, kynuramine substrate, test compounds, and reference inhibitors in the phosphate buffer. A series of dilutions of the test compounds are prepared to generate a dose-response curve.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or a vehicle control), and the respective MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Pathway and Process
To further elucidate the context of this compound's action, the following diagrams illustrate the dopamine degradation pathway and a typical experimental workflow for assessing MAO-B inhibitors.
Conclusion
This compound emerges as a highly potent and selective reversible MAO-B inhibitor with a compelling preclinical profile. Its subnanomolar potency and significant selectivity over MAO-A suggest a promising therapeutic window with a potentially reduced risk of side effects compared to less selective or irreversible inhibitors. The data presented in this guide underscore the strong translational potential of this compound and warrant further investigation in preclinical models of Parkinson's disease and other neurodegenerative disorders characterized by dopaminergic dysfunction. Researchers are encouraged to consider these findings in the design of future studies aimed at developing novel and improved therapies for these debilitating conditions.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PSB-1491
For immediate release: This document provides essential safety and logistical information for the proper disposal of PSB-1491, a potent and selective monoamine oxidase B (MAO-B) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for minimizing environmental contamination and ensuring personnel safety.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
Spill Response: Maintain a chemical spill kit readily accessible. In the event of a spill, evacuate the area, wear appropriate PPE, and contain the spill using an inert absorbent material.[2][3]
II. Quantitative Data Summary
The following table summarizes the known chemical and physical properties of this compound.[4]
| Property | Value |
| Chemical Name | N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
| CAS Number | 1619884-67-1 |
| Molecular Formula | C15H11Cl2N3O |
| Molecular Weight | 320.17 g/mol |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the general trash.[5][6]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[7]
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste, such as leftover powder and contaminated items (e.g., weighing papers, gloves, pipette tips), in a dedicated, clearly labeled, and sealable container.[1][3]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. The container should be made of a material that does not react with the solvent or this compound.[7]
Step 3: Container Labeling and Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number, and any other information required by your institution (e.g., accumulation start date, principal investigator).[3][7]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[3][7] Secondary containment should be used to prevent spills.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal.
IV. Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
